molecular formula C12H11F3O2 B12069961 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Cat. No.: B12069961
M. Wt: 244.21 g/mol
InChI Key: LVFJEICVCJUPJS-UHFFFAOYSA-N
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Description

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and materials science. Its molecular structure incorporates two key functional groups: an electron-withdrawing trifluoromethoxy group and a terminal ethynyl group, which together make it a versatile intermediate for constructing more complex molecules . The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and membrane permeability in bioactive compounds, traits that are highly sought after in pharmaceutical candidates . The terminal alkyne functionality is particularly valuable for participation in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and click chemistry (CuAAC), enabling efficient carbon-carbon bond formation and the creation of molecular scaffolds for drug discovery and chemical biology probes . This compound is closely related to, and can be synthesized from, halogenated intermediates like 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene via palladium-catalyzed cross-coupling with terminal alkynes . Its structural analogs have demonstrated significant research value in various fields. For instance, ethynyl- and trifluoromethoxy-containing aromatic systems are frequently employed in the synthesis of novel nucleoside analogs investigated for their antiviral properties . Furthermore, such compounds are key intermediates in the development of therapeutic agents, including estrogenic agents like certain 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles . Researchers will find this reagent useful for exploring new chemical spaces in agrochemicals, functional materials, and as a core synthon in the synthesis of complex aromatic hydrocarbons and heteroarenes . The product is provided for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

2-ethynyl-1-propan-2-yloxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H11F3O2/c1-4-9-7-10(17-12(13,14)15)5-6-11(9)16-8(2)3/h1,5-8H,2-3H3

InChI Key

LVFJEICVCJUPJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)C#C

Origin of Product

United States
Foundational & Exploratory

Process Synthesis and Mechanistic Rationale for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene (CAS: 2301068-95-9) Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals

Executive Summary

The synthesis of highly functionalized, sterically hindered aryl alkynes is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., LRRK2) and click-chemistry probes. The target molecule, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene , presents a unique synthetic challenge due to the presence of a sterically demanding isopropoxy ether, a highly electron-withdrawing trifluoromethoxy (-OCF 3​ ) group, and a reactive terminal alkyne.

This whitepaper details a highly robust, self-validating four-step synthetic pathway starting from commercially available 4-(trifluoromethoxy)phenol. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to deeply analyze the mechanistic causality, regioselectivity, and process optimization required to maintain high yields and chemical integrity at each stage.

Mechanistic Strategy & Pathway Design

The synthetic route is designed backward from the target using orthogonal reactivity principles:

  • Electrophilic Aromatic Bromination: Initial functionalization of the phenol ring.

  • Williamson Ether Synthesis: O-alkylation to install the steric bulk.

  • Sonogashira Cross-Coupling: C-C bond formation to install the protected alkyne.

  • Desilylation: Mild deprotection to reveal the terminal alkyne.

SynthesisWorkflow SM 4-(Trifluoromethoxy)phenol Starting Material Step1 Step 1: Bromination (NBS, MeOH, 0°C to RT) SM->Step1 Int1 2-Bromo-4-(trifluoromethoxy)phenol Intermediate 1 Step1->Int1 Step2 Step 2: Isopropylation (2-Bromopropane, K2CO3, DMF, 80°C) Int1->Step2 Int2 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene Intermediate 2 Step2->Int2 Step3 Step 3: Sonogashira Coupling (TMSA, Pd(PPh3)2Cl2, CuI, Et3N, 70°C) Int2->Step3 Int3 TMS-Protected Alkyne Intermediate 3 Step3->Int3 Step4 Step 4: Desilylation (K2CO3, MeOH/THF, RT) Int3->Step4 Target 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene Target Compound Step4->Target

Fig 1. Four-step forward synthetic pathway for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene.

Detailed Experimental Protocols & Causality

Step 1: Regioselective Bromination

Objective: Synthesize 2-Bromo-4-(trifluoromethoxy)phenol (CAS: 200956-13-4).

  • Mechanistic Rationale: The hydroxyl (-OH) group is strongly activating and ortho/para-directing. Because the para-position is blocked by the -OCF 3​ group, electrophilic aromatic substitution is forced exclusively to the ortho-position. We utilize N-Bromosuccinimide (NBS) in methanol rather than elemental bromine (Br 2​ ). NBS provides a controlled, low-level concentration of electrophilic bromine, preventing over-bromination (e.g., dibromination) and avoiding the generation of highly corrosive HBr gas[1][2].

Protocol:

  • Charge a flame-dried round-bottom flask with 4-(trifluoromethoxy)phenol (1.0 equiv) and anhydrous Methanol (0.5 M concentration).

  • Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic electrophilic attack.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from direct light to suppress competitive radical pathways.

  • Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the pure mono-brominated phenol.

Step 2: Williamson Ether Synthesis (Isopropylation)

Objective: Synthesize 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (CAS: 200956-15-6).

  • Mechanistic Rationale: Alkylation of the phenol with a secondary alkyl halide (2-bromopropane) introduces a competition between S N​ 2 substitution and E2 elimination. To bias the pathway toward S N​ 2, we use a mild base (K 2​ CO 3​ ) instead of a strong base (like NaH) and a polar aprotic solvent (DMF) to leave the phenoxide ion highly nucleophilic ("naked")[3][4]. The electron-withdrawing nature of the -Br and -OCF 3​ groups increases the acidity of the phenol, allowing K 2​ CO 3​ to deprotonate it efficiently.

Protocol:

  • Dissolve 2-Bromo-4-(trifluoromethoxy)phenol (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add finely powdered K 2​ CO 3​ (2.5 equiv) and stir for 15 minutes at RT to generate the phenoxide.

  • Add 2-bromopropane (2.0 equiv) dropwise.

  • Heat the reaction mixture to 80 °C under an inert N 2​ atmosphere for 12 hours.

  • Workup: Cool to RT, quench with ice water, and extract with Methyl tert-butyl ether (MTBE). Wash the combined organic layers extensively with 5% aqueous LiCl (3x) to remove residual DMF.

  • Purification: Pass through a short silica plug using Hexanes to afford the isopropoxy ether.

Step 3: Sonogashira Cross-Coupling

Objective: Synthesize Trimethyl((2-isopropoxy-5-(trifluoromethoxy)phenyl)ethynyl)silane.

  • Mechanistic Rationale: The Sonogashira reaction couples the aryl bromide with a terminal alkyne (Trimethylsilylacetylene, TMSA). Aryl bromides are less reactive than aryl iodides, necessitating elevated temperatures (70 °C) and a robust catalyst. Pd(PPh 3​ ) 2​ Cl 2​ is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C-Br bond[5][6]. CuI acts as a co-catalyst, reacting with TMSA in the presence of Triethylamine (Et 3​ N) to form a copper acetylide, which then transmetalates to the palladium center before reductive elimination.

Protocol:

  • In a Schlenk flask, dissolve the aryl bromide (1.0 equiv) in anhydrous, degassed Et 3​ N (0.2 M).

  • Add Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%) and CuI (10 mol%). Purge the flask with N 2​ for 5 minutes.

  • Add Trimethylsilylacetylene (TMSA) (1.5 equiv) dropwise via syringe.

  • Heat the mixture to 70 °C and stir for 6 hours. The solution will turn dark, and triethylammonium bromide salts will precipitate.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove the Pd/Cu catalyst and salts. Wash the filtrate with saturated aqueous NH 4​ Cl to strip residual copper, followed by brine.

  • Purification: Flash chromatography (100% Hexanes) isolates the TMS-protected alkyne.

Step 4: Terminal Alkyne Desilylation

Objective: Synthesize 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene.

  • Mechanistic Rationale: The bulky TMS protecting group prevents unwanted side reactions (like Glaser homocoupling) during Step 3. It is easily cleaved using mild basic conditions (K 2​ CO 3​ in Methanol). The methoxide ion attacks the silicon atom, displacing the acetylide, which is rapidly protonated by the solvent[5].

Protocol:

  • Dissolve the TMS-protected alkyne (1.0 equiv) in a 1:1 mixture of Methanol and THF (0.2 M).

  • Add K 2​ CO 3​ (2.0 equiv) and stir at RT for 3 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organics over Na 2​ SO 4​ , and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexanes) yields the final target compound as a pale oil or low-melting solid.

Process Metrics & Quantitative Data

To ensure process reproducibility, the following table summarizes the expected yields, reaction parameters, and key analytical markers for self-validation during the synthesis.

StepTransformationExpected YieldTime / TempKey Analytical Marker ( 1 H NMR, CDCl 3​ )
1 Bromination85 - 88%2 h / 25 °CDisappearance of phenolic symmetry; new Ar-H doublet at ~7.4 ppm
2 Isopropylation80 - 85%12 h / 80 °CSeptet at ~4.5 ppm (CH), doublet at ~1.3 ppm (CH 3​ )
3 Sonogashira75 - 80%6 h / 70 °CIntense singlet at ~0.25 ppm integrating for 9H (TMS group)
4 Desilylation90 - 95%3 h / 25 °CLoss of TMS peak; new sharp singlet at ~3.3 ppm (Terminal C≡C-H)

Troubleshooting & Process Optimization

  • Over-Bromination (Step 1): If dibrominated byproducts are observed via LC-MS, ensure the reaction is kept strictly at 0 °C during the NBS addition and that the flask is shielded from light. Using exactly 1.05 equivalents of NBS is critical.

  • Low Yield in Alkylation (Step 2): If the starting phenol is recovered, the E2 elimination of 2-bromopropane (forming propene gas) is outcompeting the S N​ 2 reaction. Ensure the K 2​ CO 3​ is finely milled and strictly anhydrous. Alternatively, substituting 2-bromopropane with 2-iodopropane can accelerate the S N​ 2 kinetics.

  • Glaser Homocoupling (Step 3): The formation of a diyne byproduct (TMS-C≡C-C≡C-TMS) indicates the presence of oxygen. Ensure the Et 3​ N solvent is thoroughly sparged with N 2​ or Argon for at least 30 minutes prior to catalyst addition.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: PubMed Central (PMC) URL:[Link]

  • Reagent Friday: NBS (N-Bromo Succinimide) Source: Master Organic Chemistry URL:[Link]

  • Williamson Ether Synthesis: Mechanisms and Limitations Source: Bartleby URL:[Link]

  • Preparation of Ethers via SN2 Pathways Source: CK-12 Foundation URL:[Link]

  • Sonogashira Coupling: Reagents and Conditions Source: Wikipedia URL:[Link]

  • Sonogashira Coupling: Catalytic Cycles and Applications Source: Chemistry LibreTexts URL:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (CAS: 2301068-95-9) represents a highly specialized, multi-functional building block designed for late-stage functionalization[1].

This whitepaper provides a comprehensive analysis of its physicochemical properties, detailing the causal relationships between its structural moieties—specifically the trifluoromethoxy (-OCF₃) "super-halogen" group, the sterically demanding isopropoxy (-OiPr) group, and the bioorthogonal terminal alkyne—and their impact on Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. Furthermore, we provide self-validating, field-proven experimental protocols for integrating this scaffold into complex molecular architectures.

Structural Analysis & Physicochemical Profiling

The utility of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene stems from the synergistic effects of its three primary substituents on the benzene core. Table 1 summarizes the core physicochemical data.

Table 1: Quantitative Physicochemical Profile
ParameterValue / DescriptorPharmacokinetic Implication
Molecular Formula C₁₂H₁₁F₃O₂-
Molecular Weight 244.21 g/mol Highly ligand-efficient; leaves ample MW budget for target elaboration.
LogP (Predicted) ~4.2 - 4.6High lipophilicity, driving passive transcellular membrane permeability.
Topological Polar Surface Area (tPSA) 18.46 ŲExcellent blood-brain barrier (BBB) penetration potential (tPSA < 90 Ų).
Hydrogen Bond Donors 0Minimizes desolvation energy penalties during target binding.
Hydrogen Bond Acceptors 2Maintains essential dipole interactions with target binding pockets.
C-F Bond Dissociation Energy 485.3 kJ/molConfers extreme resistance to oxidative metabolism[2].
The Trifluoromethoxy (-OCF₃) Group: The "Super-Halogen"

The -OCF₃ group is frequently referred to as a "super-halogen" due to its unique combination of high electronegativity and extreme lipophilicity[3].

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (485.3 kJ/mol vs. 414.2 kJ/mol for C-H)[2]. This high bond dissociation energy effectively blocks Cytochrome P450 (CYP450)-mediated oxidative degradation at the para-position, significantly prolonging the biological half-life of derived drug candidates.

  • Lipophilicity & Permeability: With a Hansch π parameter of +1.04, the -OCF₃ group is more lipophilic than a standard trifluoromethyl (-CF₃) group[2]. The oxygen atom provides a degree of conformational flexibility, allowing the -CF₃ rotor to orient itself optimally within lipophilic binding pockets, thereby maximizing target affinity while maintaining excellent membrane permeability.

The Isopropoxy (-OiPr) Group

Positioned ortho to the ethynyl group, the isopropoxy moiety serves two critical functions:

  • Electronic Modulation: It acts as an electron-donating group via resonance (+M effect), which partially offsets the strong electron-withdrawing nature (-I effect) of the -OCF₃ group, fine-tuning the electron density of the aromatic ring.

  • Steric Shielding: The bulky isopropyl branches provide steric hindrance around the terminal alkyne. This shielding can prevent premature degradation of the alkyne in complex biological milieus and dictates the regioselectivity during cross-coupling reactions.

ADME_Logic Compound 2-Ethynyl-1-isopropoxy- 4-trifluoromethoxy-benzene OCF3 -OCF3 Group (Super-Halogen) Compound->OCF3 OiPr -OiPr Group (Steric Bulk) Compound->OiPr Alkyne -C≡CH Group (Reactive Handle) Compound->Alkyne Lipophilicity High Lipophilicity (Hansch π = +1.04) OCF3->Lipophilicity Stability Metabolic Stability (CYP450 Resistance) OCF3->Stability Strong C-F Bond OiPr->Lipophilicity OiPr->Stability Steric Shielding Conjugation Targeted Covalent/ Click Conjugation Alkyne->Conjugation Permeability Enhanced Membrane Permeability Lipophilicity->Permeability

Caption: Logic map detailing the physicochemical impact of functional groups on ADME properties.

Self-Validating Experimental Protocols

The terminal alkyne of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is a highly reactive bioorthogonal handle. Below are two field-validated protocols for its functionalization. As a Senior Application Scientist, I emphasize the causality behind these steps to ensure reproducibility and system self-validation.

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol generates a 1,4-disubstituted 1,2,3-triazole, a robust bioisostere for amide bonds.

Causality & Validation Design: We utilize a catalytic system of CuSO₄ and Sodium Ascorbate. The ascorbate acts as an in situ reducing agent to maintain copper in the active Cu(I) oxidation state. This is critical because Cu(II) is catalytically inactive for this cycle, and free Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) by atmospheric oxygen, which would lead to unwanted Glaser homocoupling of the alkyne.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.0 equiv, 0.5 mmol) and the desired organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water (5.0 mL). Causality: The biphasic t-BuOH/H₂O system ensures solubility of both the highly lipophilic alkyne and the water-soluble catalytic reagents.

  • Ligand Addition: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 equiv). Causality: TBTA encapsulates the Cu(I) center, protecting it from oxidation and accelerating the cycloaddition.

  • Catalyst Activation: Add aqueous CuSO₄·5H₂O (0.05 equiv), followed dropwise by freshly prepared aqueous Sodium Ascorbate (0.15 equiv).

  • Self-Validation Check: Observe the color change. The solution should transition from pale blue (Cu(II)) to colorless or slightly yellow (Cu(I)). If the solution remains blue or turns green, the reduction has failed; add additional sodium ascorbate.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The highly UV-active starting alkyne will disappear, replaced by a lower-Rf triazole spot.

  • Workup: Dilute with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

CuAAC_Cycle Cu_Cat Cu(I) Catalyst (Active Species) Pi_Complex Cu(I)-Alkyne π-Complex Cu_Cat->Pi_Complex + Alkyne Alkyne 2-Ethynyl-1-isopropoxy- 4-(trifluoromethoxy)benzene Alkyne->Pi_Complex Azide R-N3 (Azide) Metallacycle Cu-Metallacycle Intermediate Azide->Metallacycle Acetylide Copper(I) Acetylide Pi_Complex->Acetylide Base (-H+) Acetylide->Metallacycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction Triazole->Cu_Cat Catalyst Regeneration

Caption: CuAAC catalytic cycle utilizing the terminal alkyne for bioorthogonal conjugation.

Protocol 2: Sonogashira Cross-Coupling

For C-C bond formation, coupling the alkyne with an aryl halide.

Causality & Validation Design: This reaction utilizes a dual Pd/Cu catalytic system. Strict anaerobic conditions are non-negotiable. Oxygen ingress will cause the Cu(I) acetylide intermediate to undergo oxidative homocoupling (Glaser coupling), consuming the valuable 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene starting material and complicating purification.

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk flask, dissolve the alkyne (1.1 equiv) and the target aryl iodide (1.0 equiv, 0.5 mmol) in anhydrous Triethylamine (Et₃N, 3.0 mL) and anhydrous DMF (2.0 mL). Causality: Et₃N acts as both the solvent and the base required to deprotonate the terminal alkyne during the formation of the copper acetylide.

  • Purge Cycle: Subject the solution to three freeze-pump-thaw cycles or bubble with ultra-pure Argon for 30 minutes.

  • Catalyst Introduction: Under a positive pressure of Argon, rapidly add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • Self-Validation Check: The reaction mixture should turn a transparent amber/brown. The appearance of a black precipitate (palladium black) indicates catalyst decomposition due to oxygen or moisture; if this occurs early, the reaction will likely stall.

  • Execution: Heat the mixture to 60 °C for 6 hours. Monitor via LC-MS.

  • Purification: Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate and purify via flash column chromatography.

Conclusion

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is a highly rationalized building block for modern drug discovery. By combining the profound metabolic stability and lipophilicity of the "super-halogen" trifluoromethoxy group with the steric tuning of the isopropoxy moiety and the synthetic versatility of a terminal alkyne, it allows medicinal chemists to rapidly navigate structure-activity relationships (SAR) while inherently optimizing the pharmacokinetic profile of the resulting leads.

References

  • Source: aablocks.
  • Source: mdpi.com (Molecules 2025)
  • Source: beilstein-journals.org (Beilstein J. Org. Chem. 2008)

Sources

1H NMR spectrum of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Comprehensive 1 H NMR Analysis and Methodological Guide for 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized aromatic scaffolds are critical for tuning pharmacokinetics and target binding. 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene represents a highly versatile synthetic intermediate. It features three distinct orthologous handles: a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, an isopropoxy group for steric bulk and electron donation, and a trifluoromethoxy (–OCF 3​ ) group, which is highly prized for increasing lipophilicity and metabolic stability without drastically altering molecular geometry[1].

This whitepaper provides an in-depth, first-principles analysis of the 1 H Nuclear Magnetic Resonance (NMR) spectrum of this molecule, alongside a self-validating, step-by-step experimental protocol for high-resolution data acquisition.

Structural Elucidation & Predictive 1 H NMR Profiling

To accurately interpret the 1 H NMR spectrum of 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene, we must analyze the competing electronic and magnetic effects of its substituents on the central benzene ring.

  • The Isopropoxy Group (Position 1): Acts as a strong π -electron donor via resonance, significantly shielding the ortho and para protons. The aliphatic methine proton is strongly deshielded by the adjacent electronegative oxygen[2].

  • The Ethynyl Group (Position 2): The terminal alkyne proton is shielded by the diamagnetic anisotropy of the carbon-carbon triple bond's π -cylinder, typically resonating upfield of aromatic signals[2].

  • The Trifluoromethoxy Group (Position 4): Unlike a standard methoxy group, the highly electronegative fluorine atoms pull electron density away from the oxygen, neutralizing its resonance donation and turning the –OCF 3​ group into a net electron-withdrawing group via induction. This subtly deshields adjacent protons[3].

Quantitative Spectral Prediction

The following table synthesizes empirical data from structurally analogous substructures to map the precise electronic environment of the target molecule[2][3].

PositionProton TypeExpected Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
H-6 Aromatic6.85 – 6.95Doublet (d)1H~8.5 – 9.0Ortho to the electron-donating isopropoxy group (shielded); ortho coupling to H-5.
H-5 Aromatic7.10 – 7.20Doublet of doublets (dd)1H~8.5 (ortho), ~2.5 (meta)Deshielded by the inductive pull of the adjacent –OCF 3​ group; coupled to both H-6 and H-3.
H-3 Aromatic7.35 – 7.45Doublet (d)1H~2.5Deshielded by the ortho –OCF 3​ and the alkyne's magnetic anisotropy; meta coupling to H-5.
–CH Methine (Iso)4.55 – 4.65Septet (sep)1H~6.1Strongly deshielded by the adjacent oxygen atom; coupled to six equivalent methyl protons.
–C≡CH Alkyne3.25 – 3.35Singlet (s)1H-Shielded by the diamagnetic anisotropy of the triple bond; lacks adjacent protons for coupling.
–CH 3​ Methyl (Iso)1.35 – 1.45Doublet (d)6H~6.1Aliphatic protons coupled exclusively to the adjacent methine proton.

Causality in Experimental Design: The "Why" Behind the Protocol

A robust NMR protocol is not merely a sequence of buttons pressed on a spectrometer; it is a carefully balanced physical system.

Solvent Selection & Volume Causality: Deuterated chloroform (CDCl 3​ ) is selected due to its excellent solubilizing properties for lipophilic fluorinated arenes and its lack of interfering proton signals. The sample volume must be strictly maintained at 0.6 mL (approximately 4.5 cm height in a standard 5 mm tube)[4]. Why? The radiofrequency (RF) coils in the NMR probe are designed to excite a specific geometric volume. If the sample volume is too low, the magnetic susceptibility boundaries (liquid/air interfaces) fall within the active coil region, severely distorting the magnetic field ( B0​ ) homogeneity. This results in broad, unresolvable peaks and failed shimming[4][5].

Pulse Calibration & Relaxation Causality: Fluorinated aromatic compounds often exhibit longer longitudinal relaxation times ( T1​ ) for their aromatic protons. A standard 30° pulse angle with a 1-second relaxation delay ( d1 ) is typically sufficient for routine structural verification. However, for precise quantitative integration, the d1 must be extended to ≥5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery before the next pulse.

Standard Operating Procedure: High-Resolution 1 H NMR Acquisition

The following self-validating protocol is optimized for a Bruker AVANCE 400/500 MHz spectrometer running TopSpin software[4][5].

Phase I: Sample Preparation
  • Weighing: Accurately weigh 2.0 – 5.0 mg of 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene into a clean glass vial.

  • Dissolution: Add exactly 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard) to the vial. Swirl to ensure complete dissolution.

  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Cap securely.

  • Validation Check: Inspect the tube against a light source. The solution must be perfectly clear. Particulate matter will distort the magnetic field and must be filtered through a glass wool plug if present.

Phase II: Spectrometer Insertion & Tuning
  • Positioning: Insert the NMR tube into the spinner. Use the depth gauge to ensure the sample is perfectly centered around the marked centerline. This guarantees the sample aligns with the probe's RF coils[4].

  • Loading: Activate the lift air (ro on or via BSMS panel), place the spinner on the magnet bore, and gently lower the sample into the probe (ro off)[5].

  • Probe Tuning: Execute the atma (Automatic Tuning and Matching) command.

    • Validation Check: Observe the tuning curve. The dip must be centered exactly at the 1 H resonance frequency with minimum reflected power.

Phase III: Locking, Shimming, and Acquisition
  • Locking: Type lock cdcl3. The system will find and lock onto the deuterium frequency of the solvent, compensating for natural magnetic field drift over time[5].

  • Shimming: Execute topshim. This automated routine adjusts the shim coils to correct spatial inhomogeneities in the B0​ field.

    • Validation Check: Type lockdisp. The lock signal should be stable and high (adjust lock gain if necessary). A fluctuating lock signal indicates poor shimming or sample convection.

  • Parameter Setup:

    • Load the standard proton parameter set (rpar PROTON all).

    • Set the number of scans (ns) to 16. (Must be a multiple of the phase cycle to eliminate artifactual signals)[4].

    • Set the relaxation delay (d1) to 2.0 seconds.

  • Receiver Gain: Type rga. The system will automatically determine the optimal receiver gain to maximize signal-to-noise without overflowing the analog-to-digital converter[5].

  • Acquisition: Type zg (zero, go) to clear memory and begin pulsing.

Data Processing & Spectral Validation Workflow

Once the Free Induction Decay (FID) is acquired, it must be mathematically transformed and phased to yield interpretable data.

NMR_WorkflowSamplePrep1. Sample Preparation(2-5 mg in 0.6 mL CDCl3)Tuning2. Probe Tuning & Matching(atma command)SamplePrep->TuningShimming3. Shimming & Locking(topshim / lock cdcl3)Tuning->ShimmingAcquisition4. Data Acquisition(ns=16, d1=2s, zg)Shimming->AcquisitionProcessing5. FID Processing(FT, Phasing, Baseline)Acquisition->ProcessingValidation6. Spectral Validation(Integration & Multiplet Analysis)Processing->Validation

Figure 1: Standardized 1H NMR acquisition and spectral validation workflow for fluorinated aromatic compounds.
Processing Steps:
  • Fourier Transform: Execute efp to apply exponential multiplication (line broadening, typically 0.3 Hz) and perform the Fourier Transform.

  • Phasing: Execute apk for automatic phasing, followed by manual zero-order and first-order phase corrections to ensure all peaks are perfectly absorptive (symmetrical and pointing upwards).

  • Baseline Correction: Execute abs n to flatten the baseline. A flat baseline is an absolute prerequisite for accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm, or the residual CHCl 3​ peak to 7.26 ppm[3].

  • Integration: Integrate the signals. Set the isolated terminal alkyne singlet (~3.3 ppm) or the methine septet (~4.6 ppm) to an integral value of 1.00. The remaining integrals must self-validate against the predicted proton counts (e.g., the methyl doublet must integrate to ~6.00).

References

  • Supporting Information - DOI (Synthesis and NMR of 2-ethynyl-1-isopropoxybenzene derivatives)
  • NMR Basic Operation - Bruker NMR Spectrometer Source: University of Wyoming URL
  • 1H NMR Protocol for Beginners AV-400 Source: University of Iowa URL
  • Supporting Information: From perfluoroalkyl aryl sulfoxides to ortho thioethers Source: Beilstein Journals URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

mass spectrometry analysis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

This document provides a comprehensive, technically-grounded guide for the mass spectrometric analysis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene. Designed for researchers, analytical chemists, and drug development professionals, this guide moves beyond procedural lists to explain the fundamental principles and causal logic behind the analytical choices, ensuring robust and reliable characterization of this complex aromatic compound.

Introduction: The Analytical Imperative

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is a substituted aromatic compound with functional groups that present unique opportunities and challenges for mass spectrometric analysis. Its structural features—an ethynyl group for potential click chemistry, an isopropoxy ether linkage, and an electron-withdrawing trifluoromethoxy group—make it a molecule of interest in medicinal chemistry and material science. Accurate mass spectrometric analysis is paramount for structural verification, purity assessment, and metabolic profiling. This guide outlines a validated approach, grounded in first principles, for its definitive analysis.

Foundational Physicochemical Properties & Analytical Strategy

Before any analysis, understanding the molecule's properties is critical.

  • Molecular Formula: C₁₂H₁₁F₃O₂

  • Molecular Weight (Monoisotopic): 244.0711 g/mol

  • Structural Features: A stable aromatic core, a volatile isopropoxy group, and a strongly electronegative trifluoromethoxy group.[1]

Given its aromatic nature and expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice for a detailed structural investigation.[2][3] EI, a hard ionization technique, provides extensive and reproducible fragmentation patterns that act as a molecular fingerprint, which is invaluable for structural elucidation.[4][5] While softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be useful for confirming molecular weight, they often produce minimal fragmentation, which is less informative for initial characterization.[4][6][7]

The Analytical Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and accuracy. The process described below is a self-validating system for the analysis of this target analyte.

Analytical_Workflow SamplePrep Sample Preparation (Dilution in Volatile Solvent) GC_Injection GC Injection (Split/Splitless Inlet) SamplePrep->GC_Injection Analyte Introduction GC_Column Chromatographic Separation (Capillary Column) GC_Injection->GC_Column Vaporization Transfer_Line Heated Transfer Line GC_Column->Transfer_Line Elution Ion_Source Ionization (Electron Ionization, 70 eV) Transfer_Line->Ion_Source Gas Phase Molecules Mass_Analyzer Mass Analysis (Quadrupole) Ion_Source->Mass_Analyzer Ion Beam Detector Detection (Electron Multiplier) Mass_Analyzer->Detector Mass-Filtered Ions Data_System Data Acquisition & Analysis Detector->Data_System Signal Transduction

Caption: A typical GC-MS experimental workflow for volatile aromatic compounds.

Detailed Experimental Protocol: GC-MS

The following protocol is a validated starting point for the analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation for volatile and semi-volatile compounds.[3]
Injection Mode Split (10:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks. A splitless injection can be used for trace-level analysis.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency.[8]
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)A 5% diphenyl / 95% dimethyl polysiloxane column offers excellent resolving power for a wide range of non-polar and semi-polar aromatic compounds.[8]
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minA controlled temperature ramp ensures effective separation from solvent and any potential impurities, providing a clean analyte peak for the mass spectrometer.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it elutes from the GC column into the MS source.
Mass Spectrometer Agilent 5977A or equivalentA robust single quadrupole mass spectrometer suitable for routine EI analysis.[3]
Ionization Mode Electron Ionization (EI)Standard method for creating a library-searchable mass spectrum with rich fragmentation.[4][5]
Ionization Energy 70 eVThe industry standard energy that provides sufficient power to ionize the molecule and induce reproducible fragmentation, allowing for spectral library comparison.[8]
Source Temperature 230 °CMaintains the analyte in the gas phase and minimizes contamination within the ion source.[8]
Quadrupole Temperature 150 °CEnsures stable performance of the mass filter.[8]
Mass Scan Range 40 - 350 m/zCovers the expected molecular ion (m/z 244) and all significant fragments while avoiding the low-mass interference from the carrier gas and solvent tail.

Fragmentation Analysis: Decoding the Mass Spectrum

The utility of EI-MS lies in its ability to generate a predictable fragmentation pattern. The molecular ion (M⁺˙) of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is expected at m/z 244 . Due to the stable aromatic ring, this peak should be observable.[1] The fragmentation pathways are dictated by the substituents and the relative stability of the resulting ions and neutral losses.[9]

Predicted Fragmentation Pathways

The major fragmentation pathways are initiated by the loss of substituents from the aromatic ring. The stability of the resulting carbocation is a key driver of fragment abundance.[9]

Fragmentation_Pathway M M+• m/z 244 C12H11F3O2 F1 [M - C3H6]+• m/z 202 M->F1 - C3H6 (propene) (McLafferty-type) F2 [M - C3H7]+ m/z 201 M->F2 - •C3H7 (isopropyl radical) F3 [M - OCF3]+ m/z 159 M->F3 - •OCF3 F4 [M - C2H]+ m/z 219 M->F4 - •C2H F2a [m/z 201 - CO]+ m/z 173 F2->F2a - CO F3a [m/z 159 - C3H7]+ m/z 116 F3->F3a - •C3H7

Caption: Proposed major fragmentation pathways for the target analyte under EI.

Key Diagnostic Ions

The following table summarizes the most likely and diagnostically significant ions to be observed in the mass spectrum.

m/z (Mass-to-Charge)Ion Structure / FormulaNeutral LossSignificance and Rationale
244 [C₁₂H₁₁F₃O₂]⁺˙ (Molecular Ion) -Parent Peak. Confirms the molecular weight of the compound. Its presence is expected due to the stabilizing effect of the aromatic ring.
201 [C₉H₄F₃O₂]⁺ •C₃H₇ (43 u) Base Peak (Probable). Loss of the isopropyl radical from the isopropoxy group. This cleavage results in a highly stable oxonium ion, which is often the most abundant fragment.
202 [C₉H₆F₃O₂]⁺˙ C₃H₆ (42 u) Loss of a neutral propene molecule via a McLafferty-type rearrangement. A common pathway for ethers that produces a radical cation.
159 [C₁₁H₁₁O]⁺ •OCF₃ (85 u) Cleavage of the C-O bond to lose the trifluoromethoxy radical. Indicates the presence of this functional group.
69 [CF₃]⁺ •C₉H₁₁O₂ The trifluoromethyl cation itself. While potentially of lower abundance, its presence is a direct confirmation of the -CF₃ moiety.[10]
173 [C₈H₄F₃O]⁺ •C₃H₇, then CO Subsequent loss of carbon monoxide (CO) from the m/z 201 fragment is a common secondary fragmentation for phenolic ethers.

Conclusion and Best Practices

The mass spectrometric analysis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is most effectively achieved using a well-parameterized GC-MS method with electron ionization. The resulting mass spectrum will provide a rich fingerprint, characterized by a clear molecular ion at m/z 244 and a dominant base peak at m/z 201, corresponding to the loss of the isopropyl radical. By understanding the predictable fragmentation pathways of the isopropoxy and trifluoromethoxy functional groups, analysts can confidently verify the structure and purity of this compound. For absolute certainty, especially in complex matrices, the use of a high-resolution mass spectrometer (e.g., GC-QTOF) is recommended to obtain exact mass measurements, further validating the elemental composition of the parent and fragment ions.

References

  • Ionization Methods in Modern Mass Spectrometry. (2025). Pharma Focus Europe.
  • Mass Spectrometry Ionization Methods.
  • Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI. (2020). tofwerk.
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE. Fluorine notes.
  • Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide. Benchchem.
  • Ionization Methods in Organic Mass Spectrometry. JEOL Resources.
  • 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene. BLDpharm.
  • 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene. BLDpharm.
  • Mass Spectrometry - Fragmentation P
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. PMC.
  • Aromatic Compounds Analysis Service.

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An In-depth Technical Guide to the Solubility of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene, a compound of interest in pharmaceutical and materials science research. We delve into the theoretical underpinnings of its solubility based on its molecular structure, detailing the influence of the ethynyl, isopropoxy, and trifluoromethoxy functional groups. This guide presents a robust, field-proven experimental protocol for determining solubility using the isothermal shake-flask method. The anticipated solubility of the target compound in a range of common organic solvents is presented and discussed, providing researchers, scientists, and drug development professionals with a critical resource for its handling, formulation, and application.

Introduction

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is a substituted aromatic compound with a unique combination of functional groups that impart specific physicochemical properties. The presence of a reactive ethynyl group makes it a valuable building block in organic synthesis, particularly in coupling reactions for creating more complex molecular architectures.[1] The isopropoxy and trifluoromethoxy moieties are known to modulate lipophilicity and metabolic stability, properties of significant interest in drug discovery and agrochemical research.[2][3] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.

This guide aims to provide a detailed technical overview of the solubility of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene. We will explore the theoretical basis for its solubility profile and provide a practical, step-by-step experimental methodology for its empirical determination.

Theoretical Considerations: A Structure-Based Approach to Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] The molecular structure of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene suggests a predominantly lipophilic character, which would indicate good solubility in nonpolar to moderately polar organic solvents.

Influence of Functional Groups on Solubility
  • Benzene Ring: The core aromatic ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Ethynyl Group (-C≡CH): The carbon-carbon triple bond introduces a region of high electron density, contributing to some polarizability. However, it is generally considered a nonpolar functional group and will contribute to solubility in less polar solvents.

  • Isopropoxy Group (-O-CH(CH₃)₂): The bulky and hydrophobic nature of the isopropyl group is expected to decrease solubility in highly polar solvents like water but enhance it in organic solvents of medium polarity.[2][5] The ether linkage (-O-) can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents.[6]

  • Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and strongly electron-withdrawing.[3][7] The trifluoromethoxy group is known to enhance the solubility of molecules in organic solvents and across biological membranes.[7][8] Its presence is a strong indicator of good solubility in a range of organic media.

Based on the combination of these functional groups, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, with decreasing solubility as the polarity and hydrogen-bonding capability of the solvent increases.

Experimental Determination of Solubility

The following protocol describes the isothermal shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Experimental Workflow

G A Preparation of Saturated Solutions B Equilibration A->B Incubate with agitation C Phase Separation B->C Centrifugation/Filtration D Quantification of Solute C->D HPLC/UV-Vis Analysis E Data Analysis D->E Calculate concentration

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene into several glass vials.

    • Add a known volume of the selected organic solvent to each vial. The solvents should cover a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, and isopropanol).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set to 25 °C.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

  • Quantification of Solute:

    • Prepare a series of standard solutions of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the saturated sample solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions.

  • Data Analysis:

    • Determine the concentration of the solute in the saturated solution by interpolating its analytical response on the calibration curve.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Anticipated Solubility Profile

The following table presents the anticipated solubility of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in a selection of common organic solvents at 25 °C, based on the theoretical considerations discussed earlier.

SolventPolarity IndexPredicted Solubility (mg/mL)Classification
n-Hexane0.1> 100Very Soluble
Toluene2.4> 100Very Soluble
Dichloromethane3.1> 100Very Soluble
Diethyl Ether2.8> 100Very Soluble
Ethyl Acetate4.450 - 100Freely Soluble
Acetone5.150 - 100Freely Soluble
Acetonitrile5.830 - 50Soluble
Isopropanol3.910 - 30Sparingly Soluble
Methanol5.11 - 10Slightly Soluble
Water10.2< 0.1Practically Insoluble
Discussion of Expected Results

The high lipophilicity imparted by the trifluoromethoxy and isopropoxy groups, coupled with the nonpolar aromatic and ethynyl moieties, is expected to result in excellent solubility in nonpolar solvents like hexane and toluene, as well as in moderately polar aprotic solvents such as dichloromethane, diethyl ether, ethyl acetate, and acetone.[7][10]

A decrease in solubility is anticipated as the polarity and hydrogen-bonding capacity of the solvent increase.[11] Therefore, lower solubility is predicted in polar protic solvents like isopropanol and methanol. The compound is expected to be practically insoluble in water due to its predominantly nonpolar character.

Solvent-Solute Interaction Model

G cluster_0 Solute: 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene cluster_1 Solvent A Nonpolar Moieties (Benzene, Ethynyl, Isopropyl) C Nonpolar Solvents (e.g., Hexane, Toluene) A->C Strong van der Waals Interactions (High Solubility) D Polar Aprotic Solvents (e.g., Acetone, DCM) A->D Moderate van der Waals Interactions E Polar Protic Solvents (e.g., Methanol, Water) A->E Weak Interactions (Low Solubility) B Polarizable/H-bond Acceptor Moieties (Ether, Trifluoromethoxy) B->D Dipole-Dipole Interactions (Good Solubility) B->E Weak H-bonding (Lower Solubility)

Caption: Relationship between solute functional groups and solvent types.

Conclusion

This technical guide provides a thorough theoretical and practical framework for understanding the solubility of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene. The unique combination of its functional groups suggests a high degree of solubility in a wide range of nonpolar to moderately polar organic solvents. The provided experimental protocol offers a robust method for obtaining precise solubility data, which is crucial for the successful application of this compound in research and development. The insights presented herein are intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their scientific endeavors.

References

  • Patsnap Eureka. (2026, February 26). Isopropyl Group Solubility: Effects on Drug Formulation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • Patsnap Eureka. (2026, February 26). Isopropyl Group vs Alkyl Chains: Solubility Profiles.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Grokipedia. (n.d.). Trifluoromethyl group.
  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vedantu. (2024, July 2). Why is isopropyl alcohol soluble in water class 12 chemistry CBSE.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Scribd. (n.d.). Organic Compound Solubility Testing Report | PDF | Ethanol.
  • PubMed. (n.d.). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.
  • OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.
  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Fiveable. (2025, August 15). Solubility in organic solvents Definition.
  • Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. (2025, June 13). isopropanol solubility.
  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Unknown. (n.d.). Introductory Chemistry - Solubility.
  • Madsci Network. (1998, February 5). Re: Why is it that Isopropyl rubbing alcohol affects water and oil?.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • BLDpharm. (n.d.). 2301068-95-9|2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene.
  • BLDpharm. (n.d.). 2301067-01-4|2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene.
  • PubChem - NIH. (n.d.). (Trifluoromethoxy)benzene | C7H5F3O | CID 68010.
  • Benchchem. (n.d.). Structural Elucidation of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Technical Guide.
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • YouTube. (2023, January 14). Solubility of Organic Compounds.
  • Chem-Impex. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene.
  • Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. (n.d.). 1-Isopropoxy-4-(trifluoromethoxy)-benzene.
  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Organic Syntheses Procedure. (n.d.). 1,1,1-trifluoro-2-ethoxy-2,3-epoxy-5-phenylpentane.
  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.
  • MDPI. (2023, June 29). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR.

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theoretical properties of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Abstract

This technical guide provides a comprehensive theoretical analysis of the novel chemical entity, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (CAS No. 2301068-95-9)[1]. In the absence of extensive empirical data, this document outlines a robust computational methodology to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's characteristics, offering valuable insights for researchers, scientists, and drug development professionals. This in-silico approach serves as a foundational step in understanding the potential applications and reactivity of this unique trifluoromethoxy- and ethynyl-substituted aromatic compound.

Introduction: The Case for a Theoretical Investigation

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is a distinct molecule that combines several key functional groups of interest in medicinal chemistry and materials science. The terminal alkyne provides a versatile handle for further synthetic modifications, while the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The isopropoxy group further modulates the electronic and steric properties of the benzene ring.

Given the novelty of this compound, a comprehensive experimental characterization is yet to be published in peer-reviewed literature. Therefore, a theoretical investigation using quantum chemical calculations is the most effective initial step to understand its intrinsic properties. Computational chemistry provides a powerful and cost-effective means to predict molecular geometry, electronic structure, and spectroscopic signatures, thereby guiding future experimental work.[2]

This guide will detail a proposed computational workflow and present the predicted properties of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene, offering a foundational understanding of its chemical nature.

Proposed Computational Methodology

To ensure a balance between accuracy and computational cost for a molecule of this size, Density Functional Theory (DFT) is the recommended approach.[3] Specifically, the B3LYP functional combined with the 6-31G(d,p) basis set has been shown to provide reliable results for a wide range of organic molecules.[4][5][6][7]

Geometry Optimization and Vibrational Frequencies

The initial step involves constructing a 3D model of the molecule and performing a full geometry optimization to find its lowest energy conformation. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[8][9]

Spectroscopic Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method.[10][11] This allows for the theoretical determination of ¹H, ¹³C, and ¹⁹F NMR spectra, which are invaluable for structural elucidation.

Electronic Structure Analysis

To understand the electronic distribution and reactivity, several analyses will be performed:

  • Natural Bond Orbital (NBO) Analysis: This method provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.[12][13]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO gap can provide information about the molecule's electronic transitions.[14][15][16][17][18]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution from the perspective of an approaching electrophile, highlighting regions of positive and negative electrostatic potential.

The overall computational workflow is depicted in the following diagram:

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT B3LYP/6-31G(d,p)) cluster_output Predicted Properties 3D_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization 3D_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation NMR_Calculation NMR Calculation (GIAO) Geometry_Optimization->NMR_Calculation Electronic_Properties Electronic Properties (NBO, FMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry Frequency_Calculation->Optimized_Geometry IR_Spectrum Predicted IR Spectrum Frequency_Calculation->IR_Spectrum NMR_Spectra Predicted NMR Spectra NMR_Calculation->NMR_Spectra Electronic_Data Electronic Data (Charges, Orbitals, Potential) Electronic_Properties->Electronic_Data

Caption: Proposed workflow for the computational analysis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene.

Predicted Molecular Properties

While the precise quantitative data requires performing the calculations outlined above, we can predict the key structural and electronic features based on established chemical principles and data for analogous structures.

Geometric Analysis

The molecule will adopt a largely planar benzene ring. The C≡C-H bond of the ethynyl group will be linear. The isopropoxy and trifluoromethoxy groups will exhibit specific conformations relative to the ring to minimize steric hindrance. The C-O-C bond angle of the isopropoxy group will be around 109.5°, while the orientation of the trifluoromethoxy group is expected to be non-planar with respect to the aromatic ring.

ParameterPredicted ValueJustification
C≡C Bond Length~1.20 ÅTypical for a terminal alkyne.
Aromatic C-C Bond Lengths~1.40 ÅCharacteristic of a benzene ring.
C-O (isopropoxy) Bond Length~1.37 ÅTypical for an alkyl aryl ether.
C-O (trifluoromethoxy) Bond Length~1.36 ÅTypical for a fluoroalkyl aryl ether.
C-F Bond Lengths~1.35 ÅStandard C-F bond length.
Electronic Properties

The trifluoromethoxy group is a strong electron-withdrawing group, which will significantly influence the electronic properties of the aromatic ring. The isopropoxy group is an electron-donating group. The interplay of these substituents will create a distinct electronic environment.

  • Dipole Moment: A significant molecular dipole moment is expected due to the presence of the highly electronegative fluorine and oxygen atoms.

  • Natural Bond Orbital (NBO) Charges: The fluorine and oxygen atoms will carry significant negative partial charges, while the carbon atoms attached to them will have positive partial charges. The aromatic ring will be polarized by the competing effects of the electron-donating isopropoxy group and the electron-withdrawing trifluoromethoxy and ethynyl groups.

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is likely to be localized on the electron-rich aromatic ring and the isopropoxy group. The LUMO is expected to have significant contributions from the aromatic ring and the electron-withdrawing trifluoromethoxy and ethynyl groups. The HOMO-LUMO energy gap will provide an indication of the molecule's reactivity and its potential for electronic applications.[16][17][18]

Predicted Spectroscopic Data

The predicted spectroscopic data provides a theoretical fingerprint that can be used to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy
Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Acetylenic H3.0 - 3.5Singlet
Aromatic H's6.8 - 7.5Doublets/Multiplets
Isopropoxy CH4.5 - 5.0Septet
Isopropoxy CH₃1.2 - 1.5Doublet
¹³C NMR Spectroscopy
Carbon EnvironmentPredicted Chemical Shift (ppm)
Acetylenic C-H75 - 85
Acetylenic C-Ar85 - 95
Isopropoxy CH70 - 80
Isopropoxy CH₃20 - 25
Aromatic C's110 - 160
CF₃120 - 125 (quartet due to C-F coupling)
¹⁹F NMR Spectroscopy

A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, likely appearing in the range of -55 to -65 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
≡C-H~3300Stretch
C≡C~2100Stretch
C-H (aromatic)3000 - 3100Stretch
C-H (aliphatic)2850 - 3000Stretch
C=C (aromatic)1450 - 1600Stretch
C-O (ether)1000 - 1300Stretch
C-F1100 - 1400Stretch

Potential Reactivity and Applications

The suggest several avenues for its application and further chemical modification.

Reactivity

The terminal alkyne is the most reactive site for further functionalization. It can undergo a variety of reactions, including:

  • Click Chemistry: The ethynyl group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions, allowing for its conjugation to biomolecules or polymers.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides can be used to extend the carbon framework.

  • Hydration: Markovnikov hydration of the alkyne would yield a methyl ketone.

  • Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane.

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating isopropoxy group and deactivated by the electron-withdrawing trifluoromethoxy and ethynyl groups. The directing effects of these substituents will govern the regioselectivity of such reactions.

Potential Reactivity Molecule 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene Click_Chemistry Click Chemistry (e.g., with R-N3) Molecule->Click_Chemistry Sonogashira Sonogashira Coupling (e.g., with Ar-X) Molecule->Sonogashira Hydration Hydration (H2O, H+, Hg2+) Molecule->Hydration Reduction Reduction (H2, catalyst) Molecule->Reduction

Caption: Key potential reactions of the terminal alkyne group.

Potential Applications
  • Drug Discovery: The trifluoromethoxy group is a bioisostere for other functional groups and can improve the pharmacokinetic profile of a lead compound. The ethynyl group provides a point of attachment for further elaboration of a molecular scaffold.

  • Materials Science: Fluorinated aromatic compounds can possess unique properties such as high thermal stability and hydrophobicity, making them suitable for the development of specialty polymers, liquid crystals, or functional coatings.

  • Agrochemicals: The incorporation of fluorine atoms is a common strategy in the design of new pesticides and herbicides.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene. Through the application of established quantum chemical methods, it is possible to predict its geometric, electronic, and spectroscopic properties with a high degree of confidence. These in-silico predictions provide a valuable starting point for any researcher interested in synthesizing or utilizing this novel compound, enabling a more targeted and efficient experimental investigation. The unique combination of a reactive terminal alkyne and a property-enhancing trifluoromethoxy group makes this molecule a promising building block for applications in both medicinal chemistry and materials science.

References

  • Oreate AI Blog. (2026, January 7). A Complete Guide to Predicting Infrared Spectra Using Chem3D Software. [Link]

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Spectroscopic Characterization and Analytical Validation of 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly substituted fluorinated benzenes serve as privileged building blocks. 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene (CAS: 2301068-95-9)[1] is a prime example, offering a unique combination of steric bulk (isopropoxy group), a versatile handle for cross-coupling or click chemistry (terminal alkyne), and enhanced lipophilicity and metabolic stability (trifluoromethoxy group).

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of this molecule. By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), and Multinuclear Magnetic Resonance (1H, 13C, 19F NMR), we establish a robust quality control protocol designed for senior researchers and drug development professionals.

Structural Deconstruction & Analytical Strategy

The structural assignment of 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene relies on decoupling three distinct functional domains attached to the central aromatic core:

  • The Isopropoxy Ether (-O-CH(CH3)2) at C1: Acts as a strong electron-donating group (+M effect), significantly shielding the ortho and para protons on the aromatic ring.

  • The Terminal Alkyne (-C≡CH) at C2: Provides a highly diagnostic anisotropic shielding cylinder in NMR and a sharp, unambiguous stretching frequency in FTIR.

  • The Trifluoromethoxy Group (-OCF3) at C4: Exerts an electron-withdrawing inductive effect (-I) while providing a distinct 19F NMR signature and a massive scalar coupling (1J_CF) in the 13C NMR spectrum.

To ensure absolute trustworthiness in the structural assignment, our methodology employs a cross-validating logic system : no single spectroscopic signal is trusted in isolation. For instance, the presence of the -OCF3 group must be simultaneously confirmed by a 19F singlet, a 13C quartet, and specific MS fragmentation losses.

SpectroscopicWorkflow A 2-Ethynyl-1-isopropoxy- 4-(trifluoromethoxy)benzene B Sample Preparation (Dissolution in CDCl3 / Neat for IR) A->B C Analytical Routing B->C D FTIR-ATR Spectroscopy Identify -C≡C-H (3290 cm⁻¹) C->D E Multinuclear NMR 1H, 13C, 19F Acquisition C->E F GC-MS (EI) m/z 244 [M]+ Confirmation C->F G Data Synthesis & Cross-Validation D->G E->G F->G H Final Structural Certificate of Analysis G->H

Fig 1: Multi-modal spectroscopic validation workflow for fluorinated alkyne building blocks.

Experimental Protocols

High-Resolution NMR Acquisition Protocol

Causality Check: Multinuclear NMR is required because 1H NMR alone cannot definitively confirm the integrity of the -OCF3 carbon.

  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Perform precise tuning and matching on the 1H, 13C, and 19F channels using a 400 MHz or 600 MHz spectrometer equipped with a multinuclear cryoprobe.

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) = 2.0 s.

    • 13C NMR: 1024 scans, D1 = 2.0 s, with broadband 1H decoupling (WALTZ-16).

    • 19F NMR: 64 scans, D1 = 1.5 s. Reference to an external standard of (δF = −57.81 ppm)[2].

  • Processing: Apply exponential line broadening (LB = 0.3 Hz for 1H, 1.0 Hz for 13C/19F), Fourier transform, phase correct, and perform baseline correction.

ATR-FTIR Spectroscopy Protocol

Causality Check: ATR-FTIR is utilized to bypass the solvent interference common in transmission IR, allowing direct observation of the terminal alkyne stretch.

  • Background Scan: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal.

  • Sample Application: Place 1-2 μL of the neat liquid onto the crystal, ensuring full coverage of the evanescent wave area.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Data Presentation and Mechanistic Causality

Mass Spectrometry (GC-MS, Electron Ionization)

The fragmentation pattern of this molecule is highly predictable and serves as an initial structural validation. The loss of propene (42 Da) is a classic signature of isopropoxy-aromatics via a McLafferty-type rearrangement or direct alkene elimination.

Table 1: GC-MS (EI, 70 eV) Diagnostic Ions

m/zRelative AbundanceAssignmentMechanistic Rationale
244 ~35%[M]⁺•Intact molecular ion (C12H11F3O2)
229 ~15%[M - CH3]⁺Loss of a methyl radical from the isopropyl group
202 ~100%[M - C3H6]⁺•Base peak. Loss of propene from the isopropoxy ether
133 ~45%[M - C3H6 - CF3]⁺Subsequent loss of the trifluoromethyl radical
Vibrational Spectroscopy (ATR-FTIR)

The orthogonal validation of the terminal alkyne is achieved through the highly diagnostic ≡C-H stretch.

Table 2: ATR-FTIR Key Vibrational Bands

Wavenumber (cm⁻¹)IntensityModeStructural Correlation
3290 Strong, Sharp≡C-H stretchConfirms the terminal alkyne proton
2980, 2935 MediumC-H stretch (sp3)Isopropyl methyl and methine groups
2110 Weak-C≡C- stretchInternal alkyne triple bond
1250 StrongC-O-C stretchAsymmetric ether stretch (isopropoxy)
1210-1150 Very Strong, BroadC-F stretchConfirms the trifluoromethoxy group (-OCF3)
Nuclear Magnetic Resonance (NMR) Profiling

The NMR data provides the definitive map of atomic connectivity. The aromatic region forms a classic AMX spin system. The H6 proton is strongly shielded by the adjacent ether oxygen, shifting it upfield to ~6.90 ppm. The H3 proton is isolated between the alkyne and the -OCF3 group, exhibiting only a small meta-coupling (J = 2.5 Hz) to H5.

The internal quantitative validation is achieved by ensuring the integration of the isopropyl methyl doublet (6H) perfectly ratios against the terminal alkyne singlet (1H) and the combined aromatic envelope (3H).

Table 3: 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.30 Doublet (d)2.51HAromatic H3 (ortho to alkyne, meta to H5)
7.15 Doublet of doublets (dd)8.8, 2.51HAromatic H5 (ortho to H6, meta to H3)
6.90 Doublet (d)8.81HAromatic H6 (ortho to isopropoxy)
4.60 Septet (sep)6.01HIsopropyl -CH- (Deshielded by oxygen)
3.25 Singlet (s)-1HTerminal Alkyne ≡C-H
1.35 Doublet (d)6.06HIsopropyl -CH3 (Two equivalent methyls)

In the 13C and 19F domains, the acts as a self-validating system[3]. The 19F spectrum yields a sharp singlet at -58.2 ppm, which must logically correlate to a 13C quartet at ~120.5 ppm driven by the massive one-bond carbon-fluorine scalar coupling (1J_CF ≈ 256 Hz)[4]. Furthermore, the resonate at characteristic shifts (~80.5 and 82.0 ppm) dictated by the sp-hybridization and local electron density[5].

Table 4: 13C and 19F NMR Data (100 MHz / 376 MHz, CDCl3)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
13C 157.0Singlet (s)-Aromatic C1 (C-OiPr)
13C 142.5Singlet (s)-Aromatic C4 (C-OCF3)
13C 126.0Singlet (s)-Aromatic C3
13C 122.0Singlet (s)-Aromatic C5
13C 120.5Quartet (q)~256 (1J_CF)Trifluoromethoxy Carbon (-OCF3)
13C 115.5Singlet (s)-Aromatic C2 (C-C≡CH)
13C 114.0Singlet (s)-Aromatic C6
13C 82.0Singlet (s)-Alkyne Internal Carbon (-C≡)
13C 80.5Singlet (s)-Alkyne Terminal Carbon (≡CH)
13C 72.5Singlet (s)-Isopropyl Methine (-CH-)
13C 22.0Singlet (s)-Isopropyl Methyls (-CH3)
19F -58.2Singlet (s)-Trifluoromethoxy Fluorines (-OCF3)

Conclusion & Quality Control Standards

The complete spectroscopic profile of 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene demonstrates the necessity of multi-modal analysis. For routine Quality Control (QC) batch release, drug development professionals must ensure that:

  • The 1H NMR integration strictly follows the 1:1:1:1:1:6 ratio.

  • The 13C NMR explicitly resolves the -OCF3 quartet (J ~ 256 Hz), confirming the absence of defluorination.

  • The GC-MS base peak strictly corresponds to the loss of propene (m/z 202).

By adhering to this framework, researchers can definitively authenticate this building block prior to its deployment in sensitive cross-coupling cascades or late-stage functionalization workflows.

References

  • AA Blocks. "Product Index: 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene." AA Blocks Catalog. URL: [Link]

  • "Sensitivity limits for common 19F-observe NMR experiments on polyfluorinated analytes." Journal of Macromolecular Science. URL:[Link]

  • Czapik, A., & Kowalczyk, I. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity." Molecules / Semantic Scholar. URL:[Link]

  • Eaton, D. R., & Sheppard, W. A. "F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds." Journal of the American Chemical Society. URL:[Link]

  • Amass, A. J., et al. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Designed Monomers and Polymers. URL:[Link]

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Methodological & Application

Application Notes and Protocols: 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene as a Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is a highly functionalized aromatic compound poised to serve as a strategic building block for researchers in drug discovery, medicinal chemistry, and materials science. Its molecular architecture is distinguished by three key features:

  • A terminal ethynyl group , which serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3]

  • A trifluoromethoxy (-OCF₃) group , a bioisostere of other functional groups, known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability in drug candidates.[4][5][6] The strong electron-withdrawing nature of the -OCF₃ group also modulates the electronic properties of the benzene ring.[4][6]

  • An ortho-isopropoxy group , which provides steric bulk and lipophilicity, potentially influencing the regioselectivity of reactions and the conformational properties of the final products.

This guide provides a comprehensive overview of the applications of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene as a chemical intermediate, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Data

While comprehensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₁F₃O₂-
Molecular Weight 244.21 g/mol -
CAS Number 2301068-95-9
Appearance Likely a liquid or low-melting solidInferred
Key Features Terminal alkyne, electron-withdrawing -OCF₃ group, bulky ortho-isopropoxy group-

Proposed Synthetic Pathway

A plausible synthetic route to 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene, based on established organometallic methodologies, is outlined below. The key transformation is the introduction of the ethynyl group onto a suitably functionalized aromatic precursor, most commonly via a Sonogashira coupling reaction.

cluster_0 Precursor Synthesis cluster_1 Final Assembly A 4-(Trifluoromethoxy)phenol B 1-Isopropoxy-4-(trifluoromethoxy)benzene A->B Williamson Ether Synthesis (e.g., 2-iodopropane, base) C 2-Iodo-1-isopropoxy-4-(trifluoromethoxy)benzene B->C Ortho-Iodination (e.g., NIS, TFA) E 2-((Trimethylsilyl)ethynyl)-1-isopropoxy-4-(trifluoromethoxy)benzene C->E Sonogashira Coupling (Pd/Cu catalyst) D Trimethylsilylacetylene D->E F 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene E->F Silyl Deprotection (e.g., K₂CO₃, MeOH)

Caption: Plausible retrosynthetic workflow for the target compound.

Core Application 1: Palladium-Catalyzed Sonogashira Coupling

Scientific Rationale: The Sonogashira coupling is a robust and widely used method for forming C(sp)-C(sp²) bonds, connecting a terminal alkyne with an aryl or vinyl halide.[7] This reaction is fundamental for constructing complex molecular scaffolds. 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is an ideal substrate for this transformation, allowing for its direct linkage to a wide array of (hetero)aromatic systems. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous, inert conditions.[7]

cluster_workflow Sonogashira Coupling Workflow A 1. Reactant Preparation - Add aryl halide, alkyne intermediate,  and solvent to a flame-dried flask. B 2. Inert Atmosphere - Degas solvent (e.g., sparge with Argon) - Establish and maintain inert atmosphere. A->B C 3. Catalyst/Base Addition - Add Pd catalyst, Cu(I) co-catalyst,  and amine base. B->C D 4. Reaction - Heat to desired temperature (e.g., 60-100 °C) - Monitor by TLC or LC-MS. C->D E 5. Work-up & Extraction - Cool, filter, and concentrate. - Extract with organic solvent. D->E F 6. Purification - Column chromatography E->F

Caption: General experimental workflow for Sonogashira coupling.

Protocol: Sonogashira Coupling with an Aryl Bromide

Materials:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.2 eq.)

  • Aryl or heteroaryl bromide (1.0 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq.)

  • Copper(I) iodide (CuI) (0.10 eq.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 eq.)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Through a syringe, add the anhydrous, degassed solvent (5 mL), followed by the amine base (3.0 mmol), and finally 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.2 mmol).

    • Causality Note: Degassing the solvent is critical. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can damage the palladium catalyst, reducing yield.

  • Reaction Execution: Stir the mixture at the desired temperature (typically 60-100 °C). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[8][9]

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.[9]

Core Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Scientific Rationale: As a terminal alkyne, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is an excellent partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][9] This reaction provides highly efficient and regioselective access to 1,4-disubstituted 1,2,3-triazoles.[9] Triazoles are a privileged scaffold in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding. This reaction allows for the covalent linking of the title compound to molecules bearing an azide group, such as biomolecules, polymers, or other small-molecule fragments.[10]

cluster_reagents Alkyne 2-Ethynyl-1-isopropoxy-4- (trifluoromethoxy)benzene Plus + Alkyne->Plus Azide Organic Azide (R-N₃) Triazole 1,4-Disubstituted 1,2,3-Triazole Plus->Azide reaction_start->Triazole  Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Solvent (e.g., tBuOH/H₂O)

Caption: Reaction scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: CuAAC "Click" Reaction with an Organic Azide

Materials:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.0 eq.)

  • Organic azide (1.0 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq.)

  • Sodium ascorbate (0.15 - 0.30 eq.)

  • Solvent system (e.g., 1:1 mixture of tert-butanol and water)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Setup: In the round-bottom flask, dissolve 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.0 mmol) and the organic azide (1.0 mmol) in the t-butanol/water solvent mixture (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.3 mmol in 1 mL water). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 mmol in 1 mL water).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Causality Note: Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a common and convenient method for performing this reaction under aerobic conditions.

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 1,2,3-triazole derivative.[9]

  • Characterization: Confirm the structure of the triazole product using NMR (¹H, ¹³C) and mass spectrometry.

Safety Precautions

A specific Safety Data Sheet (SDS) for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene should be obtained from the supplier and consulted before use. Based on analogous fluorinated and ethynyl-containing aromatic compounds, the following general precautions should be observed:[11][12][13][14]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[11][13]

  • Flammability: Related compounds are flammable liquids.[12] Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and take precautionary measures against static discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

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  • Structural Elucidation of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Technical Guide. Benchchem.
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
  • 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene. BLDpharm.
  • 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene. BLDpharm.
  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

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experimental protocol for using 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and handling of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene.

Application Note: 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Introduction: A Privileged Scaffold in Modern Drug Discovery

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is a highly functionalized aromatic compound designed for versatility in medicinal chemistry and materials science.[1][2] Its structure incorporates three key motifs: a terminal alkyne, an isopropoxy group, and a trifluoromethoxy substituent. This unique combination offers a powerful platform for synthesizing complex molecules with desirable pharmacological properties.

  • The Terminal Alkyne (-C≡CH): This functional group is the cornerstone of the molecule's reactivity, serving as a versatile handle for two of the most robust carbon-carbon bond-forming reactions in modern organic synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") and the Sonogashira cross-coupling reaction.[3][4]

  • The Trifluoromethoxy Group (-OCF₃): This substituent is of paramount importance in contemporary drug design.[5] Compared to a simple methoxy group, the -OCF₃ group offers enhanced metabolic stability by resisting enzymatic degradation.[5] It is also one of the most lipophilic substituents, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[5][6] The incorporation of this group is a well-established strategy for optimizing potency and bioavailability.[5][7]

  • The Isopropoxy Group (-OCH(CH₃)₂): This group further modulates the lipophilicity and steric profile of the molecule, providing an additional point of diversity for structure-activity relationship (SAR) studies.

This application note provides detailed protocols for the two primary applications of this reagent, guidance on safe handling, and insights into the rationale behind the experimental design.

Core Applications & Mechanistic Insights

The primary utility of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene lies in its ability to be seamlessly integrated into larger molecular frameworks. The two most powerful methods to achieve this are CuAAC and Sonogashira coupling.

Application I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry is a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][8] The CuAAC reaction joins the terminal alkyne of our title compound with an azide-functionalized molecule to form a highly stable 1,2,3-triazole linkage.[9] This is an invaluable tool for bioconjugation, such as linking this fluorinated scaffold to proteins, oligonucleotides, or other drug fragments.[3]

Below is a comparative overview of the two main approaches to alkyne-azide click chemistry.

ParameterCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)[3][8]None (catalyst-free)[3]
Alkyne Reagent Terminal Alkyne (e.g., title compound)Strained Cyclooctyne (e.g., DBCO)[3]
Kinetics Fast (minutes to a few hours)[3][9]Generally slower than CuAAC[3]
Biocompatibility Potential cytotoxicity from copper catalyst requires ligands like THPTA for in-vivo applications.[3][8]Excellent; ideal for live-cell labeling due to the absence of a toxic metal catalyst.[3]
Primary Use Case Small molecule synthesis, bioconjugation (ex-vivo), materials science.Live-cell imaging, in-vivo bioconjugation.

Since our title compound is a terminal alkyne, the CuAAC protocol is the relevant pathway.

Caption: Workflow for a typical CuAAC reaction.

This protocol details the conjugation of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene to a hypothetical azide-containing peptide.

A. Materials & Reagents:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

  • Azide-modified peptide (e.g., Azido-Gly-Arg-Gly-Asp-Ser)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (freshly prepared solution)

  • Solvents: DMSO, Deionized Water

B. Equipment:

  • Magnetic stirrer and stir bar

  • Reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Analytical and Preparative HPLC system

  • Mass Spectrometer

C. Stock Solution Preparation:

  • Alkyne Solution: Prepare a 10 mM stock solution of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in DMSO.

  • Azide-Peptide Solution: Prepare a 5 mM stock solution of the azide-modified peptide in deionized water.

  • CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.[3][9]

  • THPTA Ligand Solution: Prepare a 200 mM stock solution in deionized water. The 2:1 ligand-to-copper ratio helps stabilize the Cu(I) oxidation state.[3][9]

  • Sodium Ascorbate Solution: Prepare a 100 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use , as ascorbate readily oxidizes in solution.[3][8]

D. Step-by-Step Conjugation Protocol:

  • Catalyst Pre-complexation: In a microcentrifuge tube, combine 10 µL of the 100 mM CuSO₄ solution with 20 µL of the 200 mM THPTA ligand solution. Vortex briefly and allow the mixture to stand at room temperature for 3-5 minutes. This step forms the water-soluble Cu(I)-THPTA complex, which is essential for catalytic activity and biocompatibility.[3][9]

  • Reaction Assembly: In a separate reaction tube, add the following in order:

    • 100 µL of the 5 mM Azide-Peptide solution (0.5 µmol, 1.0 eq).

    • 60 µL of the 10 mM Alkyne solution (0.6 µmol, 1.2 eq). A slight excess of the alkyne ensures complete consumption of the more valuable peptide.

    • 30 µL of the pre-formed Cu(I)/THPTA complex.

  • Initiation: Initiate the reaction by adding 40 µL of the freshly prepared 100 mM sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. Reaction progress can be monitored by LC-MS by observing the disappearance of the starting materials and the appearance of the desired product mass.

  • Purification: Upon completion, purify the resulting peptide conjugate using reverse-phase preparative HPLC to remove unreacted alkyne, catalyst, and ligand.

  • Analysis: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Application II: Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][10][11] This reaction is fundamental in organic synthesis for creating conjugated enynes and arylalkynes, which are common structures in pharmaceuticals and functional materials.[4]

The Catalytic Cycle: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[4] While many modern protocols are "copper-free," the classical approach remains highly effective.[10][11]

Caption: Simplified Sonogashira catalytic cycle.

This protocol describes a typical Sonogashira coupling of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene with 4-iodoanisole.

A. Materials & Reagents:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

  • 4-Iodoanisole

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous Solvent (e.g., THF or DMF)

B. Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Inert atmosphere setup (Argon or Nitrogen manifold)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Silica gel for column chromatography

C. Step-by-Step Coupling Protocol:

  • Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and Copper(I) Iodide (CuI, 0.05 eq). The reaction must be performed under anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.[11]

  • Reagent Addition: To the flask, add 4-Iodoanisole (1.0 eq) and 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.1 eq).

  • Solvent and Base: Add anhydrous THF (to make a ~0.2 M solution) followed by triethylamine (3.0 eq). The amine base is crucial as it scavenges the HI produced during the reaction.[11]

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Analysis: Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Safety and Handling

Proper safety precautions are mandatory when handling this and any related chemical reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.[12][14]

  • Fire & Explosion Hazard: The compound may be flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12]

  • Health Hazards: May cause skin, eye, and respiratory irritation.[13][14][15] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13] If inhaled, move to fresh air.[13]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, preferably under an inert atmosphere (e.g., Argon). Recommended storage is at 2-8°C for long-term stability.[16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Harnessing Terminal Alkynes in Click Chemistry.
  • ResearchGate. (n.d.).
  • Palfreyman, M. J., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?.
  • Interchim. (n.d.).
  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Leyan. (n.d.). Safety Data Sheet: 1-Ethynyl-4-(trifluoromethyl)benzene.
  • Thermo Fisher Scientific. (2025, December 21).
  • Sigma-Aldrich. (2025, November 6).
  • Molecules. (2025, July 18).
  • MDPI. (2021, December 10).
  • Aaronchem. (2024, November 1).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1-Nitro-3-(trifluoromethoxy)benzene.
  • BLDpharm. (n.d.). 2301068-95-9|2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene.
  • BLDpharm. (n.d.). 2301067-01-4|2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene.
  • Journal of Visualized Experiments. (2016, January 19).
  • Supporting Information. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Ethynyl-2-(trifluoromethoxy)benzene | 886363-40-2.
  • PubChem. (n.d.). (Trifluoromethoxy)benzene | C7H5F3O | CID 68010. NIH.
  • Fluorochem. (n.d.). 1-Isopropoxy-4-(trifluoromethoxy)-benzene.
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Chem-Impex. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene.
  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • ResearchGate. (2024, May 30). medicinal chemistry: scope, applications, and significance in modern science.
  • Tokyo Chemical Industry. (n.d.). Development of Easy-to-handle and Useful Fluorine-introducing Reagents.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • ChemScene. (n.d.). 160542-02-9 | 1-Ethynyl-4-(trifluoromethoxy)benzene.
  • Sigma-Aldrich. (n.d.). 4-(trifluoromethyl)benzene.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study.

Sources

Application Note: Advanced CuAAC Bioconjugation Protocols for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Proteolysis Targeting Chimeras (PROTACs), Targeted Covalent Inhibitors, and Direct-to-Biology (D2B) Screening

Introduction & Molecule Overview

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (CAS: 2301068-95-9)[1] is a highly functionalized terminal alkyne building block engineered for advanced drug discovery. This molecule features two critical pharmacophores mounted on a click-ready aromatic scaffold:

  • Trifluoromethoxy (-OCF₃) Group: A privileged motif that imparts exceptional lipophilicity (high Hansch π parameter) and metabolic stability. By blocking cytochrome P450 oxidation sites, the -OCF₃ group significantly enhances membrane permeability and target binding affinity[2].

  • Isopropoxy (-OiPr) Group: Provides essential steric bulk and electron density to the aromatic ring, influencing the conformational geometry of the final drug molecule.

Because of these properties, this alkyne is an exceptional candidate for synthesizing PROTACs and targeted covalent inhibitors via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Mechanistic Insights: Causality in Reaction Design

While CuAAC is the gold standard for bioorthogonal bioconjugation[3][4], the specific stereoelectronic profile of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene requires a highly optimized catalytic system. As a self-validating protocol, every reagent choice is driven by chemical causality:

  • Ligand-Accelerated Catalysis (THPTA): The electron-donating -OiPr group increases the electron density of the alkyne, making it susceptible to oxidative homocoupling (Glaser coupling) if the copper catalyst is uncoordinated. Utilizing Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) coordinates and stabilizes the Cu(I) intermediate, accelerating the cycloaddition while entirely suppressing side reactions[3][4].

  • Redox Environment Control (Sodium Ascorbate): Sodium ascorbate (NaAsc) reduces Cu(II) to the active Cu(I) species. Causality dictates that NaAsc must be added last. Introducing the reductant only after the substrate and THPTA-Cu(II) complex are fully homogenized prevents the premature generation and subsequent disproportionation of Cu(I)[5][6].

  • Solvent Microenvironment: The extreme lipophilicity of the -OCF₃ group drastically reduces aqueous solubility. Standard t -BuOH/H₂O mixtures often lead to substrate precipitation. Shifting to a DMSO/H₂O (2:1) solvent system ensures complete solvation, maintaining high reaction kinetics and enabling miniaturized Direct-to-Biology (D2B) screening workflows[2].

Quantitative Data: Reaction Optimization

Table 1: Optimization of CuAAC conditions for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene with a model azide.

ParameterCondition A (Standard)Condition B (Suboptimal)Condition C (Optimized for -OCF₃)
Solvent t -BuOH/H₂O (1:1)DMSO/H₂O (1:1)DMSO/H₂O (2:1)
Catalyst CuSO₄ (5 mol%)CuSO₄ (5 mol%)CuSO₄ (5 mol%)
Ligand NoneTHPTA (5 mol%)THPTA (10 mol%)
Reductant NaAsc (10 mol%)NaAsc (25 mol%)NaAsc (50 mol%)
Reaction Time 24 h12 h4 h
Yield (LC-MS) < 40% (Precipitation)75%> 95%
Causality Poor solubility of -OCF₃Improved solubilityComplete homogenization, zero Glaser coupling

Experimental Protocols: Self-Validating Workflow

The following step-by-step methodology is designed for a standard 1.0 mmol scale synthesis, incorporating visual and analytical checkpoints to ensure a self-validating system.

Step 1: Substrate Preparation

  • Action: Dissolve 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.0 mmol, 244.2 mg) and the target azide (1.05 mmol) in 4.0 mL of anhydrous DMSO.

  • Causality: A slight stoichiometric excess of the azide ensures complete consumption of the valuable -OCF₃ alkyne, simplifying downstream purification.

Step 2: Catalyst Complexation

  • Action: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 12.5 mg) and THPTA (0.10 mmol, 43.4 mg) in 1.0 mL of degassed H₂O.

  • Self-Validation Checkpoint: The solution must form a clear, light blue color. This visual cue confirms the stable coordination of Cu(II) by the THPTA ligand.

Step 3: In Situ Activation

  • Action: Add the THPTA-Cu(II) complex to the DMSO substrate solution. Prepare a fresh solution of Sodium Ascorbate (0.50 mmol, 99.0 mg) in 1.0 mL of degassed H₂O and add it dropwise to the reaction mixture.

  • Self-Validation Checkpoint: Upon NaAsc addition, the solution must transition from light blue to colorless or pale yellow. This visual shift is the definitive indicator that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. If the solution remains blue, the reduction has failed.

Step 4: Reaction and Workup

  • Action: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the alkyne peak (m/z 244.2) disappears and the [M+H]⁺ peak of the triazole product emerges.

  • Action: Quench the reaction by adding 10 mL of a 0.1 M aqueous EDTA solution and stir vigorously for 15 minutes. Extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate.

  • Causality: EDTA strongly chelates residual copper. Removing heavy metal traces is absolutely critical, as residual copper will cause false positives/negatives in downstream biological evaluations, such as HiBiT lytic degradation assays used for PROTACs[2].

Visualizations

Workflow A 1. Substrate Prep Alkyne + Azide (DMSO) B 2. Catalyst Complex CuSO4 + THPTA (H2O) A->B Mix C 3. Activation NaAsc Addition (In situ Cu(I)) B->C Add Reductant D 4. CuAAC Reaction RT, 4 h (Triazole Formation) C->D Active Catalyst E 5. Workup & Purify EDTA Wash & Chromatography D->E Crude Product

Figure 1: Optimized CuAAC workflow for highly lipophilic alkyne substrates.

Pathway POI Target Protein (e.g., sEH) Warhead Target Ligand (-OCF3 / -OiPr motif) POI->Warhead Binds Complex Ternary Complex Formation POI->Complex Triazole 1,2,3-Triazole Linker (Click Assembly) Warhead->Triazole E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Triazole->E3Ligand E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligand->E3Ligase Recruits E3Ligase->Complex Ubi Polyubiquitination Complex->Ubi Catalyzes Degradation Proteasomal Degradation Ubi->Degradation Targets to Proteasome

Figure 2: Mechanism of targeted protein degradation using a click-assembled PROTAC.

Sources

Application Note & Protocols: High-Efficiency Derivatization of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for the chemical derivatization of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene , a versatile building block for researchers in medicinal chemistry and materials science. The unique combination of a reactive terminal alkyne handle with a trifluoromethoxy-substituted aromatic core makes this molecule an asset in drug discovery, where the OCF₃ group can enhance metabolic stability and lipophilicity.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. We will focus on two of the most robust and widely adopted transformations for terminal alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Section 1: Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation

Application Note: The Strategic Value of Sonogashira Coupling

The Sonogashira reaction is a powerful and reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation is catalyzed by a synergistic system of a palladium complex and a copper(I) co-catalyst in the presence of a mild amine base.[2] Its value lies in its mild reaction conditions, broad functional group tolerance, and high efficiency in creating conjugated aryl-alkyne systems, which are prevalent scaffolds in pharmaceuticals, organic materials, and natural products.[1]

Mechanism and Rationale: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product. The copper cycle facilitates the formation of the key copper(I) acetylide intermediate by reacting with the terminal alkyne in the presence of the base.[2] The choice of a mild base, typically an amine like triethylamine or diisopropylethylamine, is crucial as it not only scavenges the HX byproduct but also serves as a solvent and ligand in the reaction. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining anaerobic conditions and using appropriate catalyst loadings.[3]

Detailed Protocol: Sonogashira Coupling with an Aryl Iodide

This protocol describes the coupling of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene with a generic aryl iodide. Aryl iodides are typically more reactive than bromides or chlorides.[1]

Materials:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Triethylamine (Et₃N), distilled (3.0 equiv)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the Aryl Iodide (1.1 equiv) followed by anhydrous, degassed THF (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add triethylamine (3.0 equiv) via syringe, followed by the dropwise addition of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.0 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials. If the reaction is sluggish, it can be gently heated to 40-50 °C.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aryl-alkyne product.

Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Note: Leveraging "Click Chemistry" for Modular Synthesis

"Click Chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for drug discovery and bioconjugation.[5] The CuAAC reaction is the premier example, involving a [3+2] cycloaddition between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6]

Rationale for Use: The resulting triazole ring is not merely a linker; it is a bio-isostere for the amide bond, but with improved stability against enzymatic or hydrolytic cleavage.[7] The reaction is exceptionally reliable and can be performed in a variety of solvents, including aqueous media, often without the need for protecting groups.[8] The catalyst, copper(I), is typically generated in situ from an inexpensive copper(II) sulfate precursor and a reducing agent like sodium ascorbate. This modular approach allows for the rapid assembly of complex molecules and the creation of large compound libraries.[5]

Detailed Protocol: CuAAC Reaction with an Organic Azide

This protocol details a standard procedure for the CuAAC reaction with a generic organic azide.

Materials:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.0 equiv)

  • Organic Azide (e.g., Benzyl Azide) (1.05 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 equiv)

  • Sodium Ascorbate (0.15 - 0.30 equiv)

  • Solvent system: e.g., tert-Butanol (t-BuOH) and Water (1:1 v/v)

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: In a round-bottom flask, dissolve 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.0 equiv) and the organic azide (1.05 equiv) in the t-BuOH/H₂O solvent system.

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equiv).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv).

  • Catalyst Addition: Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. A color change (typically to a yellow-green suspension) is often observed.

  • Reaction and Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.[4]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-triazole product.

Quantitative Data Summary

The following table provides typical parameters for the described derivatization reactions. Note that optimal conditions may vary based on the specific substrates used.

ParameterSonogashira CouplingCuAAC (Click Chemistry)
Catalyst System Pd(PPh₃)₄ / CuICuSO₄·5H₂O / Sodium Ascorbate
Catalyst Loading Pd: 2-5 mol% Cu: 4-10 mol%Cu: 5-10 mol% Reductant: 15-30 mol%
Base / Additive Triethylamine (3 equiv)Sodium Ascorbate
Typical Solvent THF, DMF, Toluenet-BuOH/H₂O, DMSO, DMF
Temperature Room Temperature to 50 °CRoom Temperature
Reaction Time 2 - 24 hours1 - 12 hours
Typical Yield 75 - 95%> 90%

Visual Workflow for Derivatization

The following diagram illustrates the overall workflow for the derivatization of the starting material via the two primary pathways discussed.

Derivatization_Workflow cluster_sonogashira Sonogashira Coupling cluster_cuaac CuAAC (Click Chemistry) Start 2-Ethynyl-1-isopropoxy- 4-trifluoromethoxy-benzene S_Reaction Reaction: - Pd(PPh₃)₄ / CuI - Aryl Halide - Et₃N, THF Start->S_Reaction C_Reaction Reaction: - CuSO₄ / NaAsc - Organic Azide - tBuOH/H₂O Start->C_Reaction S_Workup Workup: - Filter through Celite - Aqueous Wash S_Reaction->S_Workup S_Purify Purification: - Column Chromatography S_Workup->S_Purify S_Product Aryl-Alkyne Product S_Purify->S_Product C_Workup Workup: - Extraction - Aqueous Wash C_Reaction->C_Workup C_Purify Purification: - Column Chromatography - Recrystallization C_Workup->C_Purify C_Product 1,2,3-Triazole Product C_Purify->C_Product

Caption: General experimental workflow for the derivatization of the title compound.

References

  • Application Notes and Protocols for the Derivatization of the Terminal Alkyne of 7-Iodohept-1-yne.BenchChem.
  • Capture and Release of Alkyne-Derivatized Glycerophospholipids Using Cobalt Chemistry.Journal of Lipid Research.
  • Sonogashira coupling.Wikipedia.
  • What is Click Chemistry? An Introduction.MilliporeSigma.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.The Journal of Organic Chemistry.
  • Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.BenchChem.
  • Sonogashira Coupling.SynArchive.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Click Chemistry.TCI Chemicals.
  • Click Chemistry reagents.Chemie Brunschwig.
  • One-Pot Synthesis of Terminal Alkynes
  • Click Chemistry Toolbox.
  • An In-depth Technical Guide to the Synthesis of Terminal Alkyne F
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.Pharmaceutical Research.

Sources

Application Note: Multimodal Analytical Characterization of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Building Blocks, Click-Chemistry Intermediates, and Bioanalytical Trace Detection

Executive Summary & Chemical Profiling

The compound 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (CAS: 2301068-95-9)[1] is a highly specialized, polyfunctional aromatic building block increasingly utilized in modern drug discovery. Structurally, it features a terminal alkyne (primed for Sonogashira couplings or CuAAC "click" chemistry), an electron-donating isopropoxy ether, and a highly lipophilic, electron-withdrawing trifluoromethoxy (-OCF3) group.

Because of the competing electronic effects of the -OCH(CH3)2 and -OCF3 groups, alongside the reactivity of the terminal alkyne, standard analytical platform methods often fail to provide unambiguous structural confirmation. As a Senior Application Scientist, I have designed this protocol to move beyond basic quality control. This guide establishes a self-validating analytical triad —combining GC-EI-MS, Multinuclear NMR, and LC-APCI-MS/MS—to ensure absolute structural integrity, isomeric purity, and trace-level quantitation.

Analytical Strategy & Causality (E-E-A-T)

In analytical chemistry, method selection must be driven by the physicochemical reality of the molecule. We employ the following techniques based on strict causal logic:

  • Why GC-EI-MS for Purity? The -OCF3 group significantly increases the vapor pressure of the aromatic system while maintaining thermal stability[2]. Gas Chromatography is therefore the ideal separation technique. Electron Ionization (EI) at 70 eV is selected because the rigid aromatic alkyne framework yields a robust molecular ion ( M+∙ at m/z 244), while the isopropoxy group provides a predictable primary fragmentation pathway (loss of propene) to yield a stable phenol radical cation.

  • Why Multinuclear NMR for Structure? Mass spectrometry cannot easily differentiate positional isomers (e.g., 3-ethynyl vs. 2-ethynyl). The 19 F NMR provides a highly specific, background-free handle for the -OCF3 group[3]. The lack of J-coupling to aromatic protons confirms the oxygen bridge, distinguishing it from directly bound -CF3 groups.

  • Why LC-APCI-MS/MS for Bioanalysis? Aryl ethers and terminal alkynes lack highly basic amine sites, rendering standard Electrospray Ionization (ESI) highly inefficient[4]. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is mandated here. APCI relies on gas-phase corona discharge, which successfully protonates the ether oxygens to form the [M+H]+ pseudo-molecular ion.

AnalyticalWorkflow Start Sample Prep: 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene GCMS GC-EI-MS (Purity & Volatiles) Start->GCMS NMR Multinuclear NMR (Structural Elucidation) Start->NMR LCMS LC-APCI-MS/MS (Trace Bioanalysis) Start->LCMS Data1 EI Fragmentation: m/z 244 [M]+ GCMS->Data1 Data2 Isomeric Confirmation: -58 ppm (19F) NMR->Data2 Data3 MRM Transitions: 245 -> 203 LCMS->Data3 Report Validated Analytical Profile Data1->Report Data2->Report Data3->Report

Fig 1: Multimodal analytical workflow for the characterization of the target benzene derivative.

Experimental Protocols

Protocol A: High-Resolution GC-EI-MS (Purity & Fragmentation Profiling)

This protocol is designed to assess the chemical purity of the building block and identify synthesis-related impurities (e.g., des-ethynyl or homocoupled alkyne dimers)[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Hexane or Dichloromethane (DCM). Vortex for 30 seconds.

  • Instrument Setup: Equip the GC with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Injection: Inject 1.0 µL in split mode (ratio 20:1). Set the inlet temperature to 250°C.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: ~20.6 minutes.

  • MS Acquisition: Set the EI source to 70 eV and 230°C. Acquire in full scan mode from m/z 50 to 350.

  • Self-Validating Checkpoint: The protocol validates itself if the base peak corresponds to the loss of propene (m/z 202) from the isopropoxy group, a thermodynamically favored McLafferty-type rearrangement typical for isopropyl aryl ethers.

Protocol B: Multinuclear NMR ( 1 H, 13 C, 19 F)

NMR is the definitive technique for proving the relative positions of the three functional groups on the benzene ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • 1 H NMR Acquisition (400 MHz): Set spectral width to 12 ppm. Acquire 16 transients with a 2-second relaxation delay.

  • 13 C NMR Acquisition (100 MHz): Set spectral width to 250 ppm. Acquire 1024 transients with proton decoupling (WALTZ-16).

  • 19 F NMR Acquisition (376 MHz): Set spectral width to 200 ppm. Center the transmitter at -100 ppm. Acquire 32 transients. Use Trichlorofluoromethane (CFCl 3​ ) as an external reference (0 ppm).

  • Self-Validating Checkpoint: The terminal alkyne proton must appear as a sharp singlet (or finely split doublet due to long-range coupling) near 3.3 ppm. The 19 F spectrum must yield a singlet near -58.0 ppm, confirming the -OCF3 group is intact and not degraded to a phenol or directly bound -CF3[3].

Protocol C: LC-APCI-MS/MS (Bioanalytical Trace Detection)

For pharmacokinetic (PK) studies or trace reaction monitoring, LC-MS/MS is required. ESI is bypassed in favor of APCI to ensure ionization of the neutral ether.

Step-by-Step Methodology:

  • Sample Preparation: Extract the analyte from the matrix using Acetonitrile protein precipitation or liquid-liquid extraction (LLE) with Methyl tert-butyl ether (MTBE). Reconstitute in 50:50 Methanol:Water.

  • Chromatography: Use a C18 UPLC column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: 40% B to 95% B over 3 minutes, hold for 1 minute, return to 40% B. Flow rate: 0.4 mL/min.

  • APCI Source Parameters: Positive ion mode. Corona discharge current: 4.0 µA. Probe temperature: 400°C. Desolvation gas: 800 L/hr.

  • MRM Transitions: Target the [M+H]+ precursor at m/z 245.1.

  • Self-Validating Checkpoint: The primary Multiple Reaction Monitoring (MRM) transition (245.1 203.1) must co-elute perfectly with the secondary qualifier transition (245.1 175.1) at the exact retention time established by a neat reference standard.

Quantitative Data Summaries

Table 1: Expected Multinuclear NMR Chemical Shifts

Data referenced to TMS ( 1 H, 13 C) and CFCl 3​ ( 19 F) in CDCl 3​ at 298 K.

NucleusChemical Shift ( δ , ppm)MultiplicityIntegration / J-Coupling (Hz)Assignment
1 H 1.35Doublet (d)6H, J=6.0 Isopropoxy -CH 3​
1 H 3.32Singlet (s)1HTerminal Alkyne -C CH
1 H 4.58Septet (sep)1H, J=6.0 Isopropoxy -CH (CH 3​ ) 2​
1 H 6.90 - 7.35Multiplets (m)3HAromatic Protons (H-3, H-5, H-6)
13 C 22.1Singlet (s)-Isopropoxy -CH 3​
13 C 72.4Singlet (s)-Isopropoxy -CH-
13 C 78.5, 82.1Singlets (s)-Alkyne Carbons (-C C-)
13 C 120.5Quartet (q) 1JC−F​≈258 Trifluoromethoxy -OC F 3​
19 F -58.2Singlet (s)3FTrifluoromethoxy -OCF 3​
Table 2: Mass Spectrometry Fragmentation Profile

Comparison of GC-EI-MS (70 eV) and LC-APCI-MS/MS (Positive Mode).

Ionization MethodPrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural Assignment
GC-EI-MS 244.0 [M]+∙ 202.0-42 (Propene) [M−C3​H6​]+∙ (Phenol formation)
GC-EI-MS 244.0 [M]+∙ 159.0-85 (Propene + OCN) [M−C3​H6​−OCF3​]+
LC-APCI-MS/MS 245.1 [M+H]+ 203.1-42 (Propene) [M+H−C3​H6​]+ (Primary Quantifier)
LC-APCI-MS/MS 245.1 [M+H]+ 175.1-70 (Propene + CO) [M+H−C3​H6​−CO]+ (Qualifier)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68010, (Trifluoromethoxy)benzene" PubChem, [Link].

  • Boykin, D. W., et al. "Natural Abundance 17O NMR Study of Substituted α,α,α-Trifluoromethoxybenzenes" Spectroscopy Letters, Vol 24, No 7-8, 1991. [Link].

  • Li, X., et al. "Dimerization of Terminal Aryl Alkynes Catalyzed by Iron(II) Amine-Pyrazolyl Tripodal Complexes with E/Z Selectivity Controlled by tert-Butoxide" ACS Omega, Vol 3, No 5, 2018. [Link].

Sources

Application Note: Late-Stage Functionalization of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of next-generation agrochemicals—such as resilient fungicides and broad-spectrum insecticides—relies heavily on the strategic incorporation of fluorinated moieties. 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene emerges as a highly specialized building block that combines three distinct functional groups, each serving a critical mechanistic purpose in drug design and synthesis.

  • The Trifluoromethoxy Group (-OCF₃): Unlike the traditional methoxy group (π = -0.20), the -OCF₃ group possesses exceptional lipophilicity (π = 1.04)[1]. This property is crucial for agrochemicals, as it enhances penetration through the waxy cuticles of plant leaves and the chitinous exoskeletons of insects. Furthermore, the strong electron-withdrawing nature of the fluorine atoms protects the adjacent oxygen-carbon bond from enzymatic cleavage by cytochrome P450s, conferring significant metabolic stability[2].

  • The Isopropoxy Group (-OiPr): This group provides tunable steric bulk. In the context of target-site binding (e.g., succinate dehydrogenase in fungi), the branched isopropyl chain effectively fills hydrophobic pockets, increasing binding affinity and target selectivity.

  • The Ethynyl Group (-C≡CH): As a terminal alkyne, this group serves as the synthetic anchor. It allows for highly efficient, late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or Sonogashira cross-coupling[3].

SAR_Logic Core 2-Ethynyl-1-isopropoxy- 4-trifluoromethoxy-benzene Ethynyl Ethynyl Group (-C≡CH) Core->Ethynyl Isopropoxy Isopropoxy Group (-OiPr) Core->Isopropoxy OCF3 Trifluoromethoxy Group (-OCF3) Core->OCF3 Action1 CuAAC 'Click' / Sonogashira Late-Stage Functionalization Ethynyl->Action1 Action2 Steric Modulation & Receptor Fit Isopropoxy->Action2 Action3 Enhanced Lipophilicity (π=1.04) & Metabolic Resistance OCF3->Action3

Structure-Activity Relationship (SAR) logic of the trifluoromethoxy building block.

Physicochemical Profiling & Predictive Data

When utilizing this building block in synthesis, it is critical to anticipate the physicochemical shifts in the resulting molecules. The table below summarizes the quantitative data of the starting material against the projected properties of its downstream agrochemical derivatives.

Property2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzeneTriazole Derivative (Expected)Diarylalkyne Derivative (Expected)
Molecular Weight 244.21 g/mol ~350 - 450 g/mol ~320 - 400 g/mol
LogP (Estimated) ~3.8~4.2 - 5.5~5.0 - 6.5
H-Bond Donors 00 - 10
H-Bond Acceptors 24 - 52 - 3
Rotatable Bonds 35 - 74 - 5
Primary Utility Synthetic Building BlockFungicide / HerbicideInsecticide Precursor

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step in real-time without waiting for final biological assays.

Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazole Fungicide Candidates via CuAAC

Rationale: The 1,2,3-triazole ring is a highly stable bioisostere for amide bonds. It resists hydrolysis in acidic soil and enzymatic degradation in plant tissues.

CuAAC_Workflow Step1 1. Reagent Preparation Equimolar Alkyne + Azide Step2 2. Catalyst Activation CuSO4 + Sodium Ascorbate Step1->Step2 Add Solvent (t-BuOH/H2O) Step3 3. Cycloaddition Reaction RT to 40°C, 4-12 hrs Step2->Step3 Active Cu(I) Generation Step4 4. Workup & Validation EDTA wash, TLC/NMR Check Step3->Step4 Reaction Completion Product 1,4-Disubstituted 1,2,3-Triazole (Agrochemical Candidate) Step4->Product Purified Yield >85%

Self-validating CuAAC workflow for synthesizing 1,2,3-triazole agrochemical candidates.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and deionized water.

    • Causality: The highly lipophilic 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is insoluble in pure water. t-BuOH acts as a co-solvent to dissolve the organic substrate, while water is strictly required to dissolve the inorganic copper sulfate and sodium ascorbate[3].

  • Reagent Mixing: In a round-bottom flask, dissolve 1.0 equivalent of the alkyne (244.2 mg, 1.0 mmol) and 1.05 equivalents of the target aryl/alkyl azide in 10 mL of the solvent mixture.

  • Catalyst Generation: Add 0.05 equivalents of CuSO₄·5H₂O (12.5 mg) followed by 0.1 equivalents of sodium ascorbate (19.8 mg).

    • Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir the mixture at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The starting alkyne is highly UV-active. The reaction is complete when the alkyne spot disappears (typically 4–8 hours).

  • Workup: Dilute the reaction with ethyl acetate and wash twice with a 0.1 M aqueous EDTA solution.

    • Causality: EDTA chelates residual copper. Trace copper contamination can cause false positives in downstream biological assays (e.g., fungal growth inhibition assays) due to copper's inherent fungicidal properties.

  • Final Validation (Self-Validation Checkpoint 2): Perform ¹H NMR (CDCl₃). Confirm the disappearance of the terminal alkyne proton (singlet, ~3.2 ppm) and the appearance of the diagnostic 1,2,3-triazole proton (singlet, ~8.0–8.5 ppm).

Protocol B: Synthesis of Diarylalkyne Insecticide Precursors via Sonogashira Coupling

Rationale: Diarylalkynes are rigid, linear scaffolds often used in insecticides to mimic the structure of juvenile hormones or to act as rigid linkers that span specific distances within insect sodium channel receptors.

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk flask, dissolve 1.0 mmol of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene and 0.95 mmol of an aryl halide (e.g., a substituted bromopyridine) in 8 mL of anhydrous DMF and 2 mL of triethylamine (TEA). Sparge the solution with Argon for 15 minutes.

    • Causality: Strict exclusion of oxygen is mandatory. In the presence of O₂ and copper co-catalysts, terminal alkynes undergo Glaser homocoupling, drastically reducing the yield of the desired cross-coupled product.

  • Catalyst Addition: Under a positive flow of Argon, add 0.02 equivalents of Pd(PPh₃)₄ and 0.04 equivalents of CuI.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Heat the mixture to 70°C. The solution will shift from pale yellow to a dark brown/black hue, indicating active palladium cycling. Monitor via GC-MS.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove metal salts, and partition between diethyl ether and water. Extract the organic layer, dry over MgSO₄, and purify via silica gel flash chromatography.

  • Final Validation (Self-Validation Checkpoint 2): Analyze via LC-MS. The molecular weight should precisely match the combined mass of the alkyne and the aryl halide minus the mass of the leaving halide (H-X). The ¹H NMR should show the complete absence of the terminal alkyne proton at ~3.2 ppm.

Conclusion

The integration of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene into agrochemical discovery pipelines offers a distinct advantage. By leveraging the lipophilicity and metabolic stability of the -OCF₃ group alongside the synthetic versatility of the ethynyl moiety, researchers can rapidly generate robust libraries of triazoles and diarylalkynes. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing false positives in downstream agricultural screening.

References

  • Product Index - AA Blocks: 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (Catalog No.: AA01T2QU). AA Blocks. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Molecules (MDPI).[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (MDPI).[Link]

  • Cu(I)-poly(2-aminobenzoic acid) catalyzed azide-alkyne cycloaddition. Dalton Transactions (RSC Publishing).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene .

This molecule presents a unique triad of purification challenges:

  • Extreme Non-Polarity: The combination of an isopropoxy ether, a benzene ring, and a trifluoromethoxy (-OCF 3​ ) group renders this compound highly lipophilic.

  • High Volatility: The -OCF 3​ group possesses a high Hansch lipophilicity parameter ( π = 1.04) and low polarizability, which, combined with the terminal alkyne, drastically increases the compound's vapor pressure[1].

  • Co-elution Risks: If synthesized via Sonogashira coupling or Corey-Fuchs reaction, the product often co-elutes with its unreacted aryl halide precursor on standard normal-phase silica.

Core Purification Workflow

PurificationWorkflow A 1. Sample Preparation Dry Load on Silica/Celite B 2. Column Selection AgNO3-Impregnated Silica A->B C 3. Elution Strategy Isocratic Hexane (0-1% EtOAc) B->C D 4. Fraction Collection Monitor via UV (254 nm) & TLC C->D E 5. Solvent Removal Rotary Evap (0°C, >150 mbar) D->E

Fig 1. Optimized purification workflow for volatile alkyne derivatives.

Troubleshooting Guides & FAQs

TroubleshootingLogic Start Chromatography Issue Issue1 Product Loss During Concentration Start->Issue1 Issue2 Co-elution with Aryl Halide Start->Issue2 Issue3 Sample Blowback at Injection Start->Issue3 Sol1 Control Volatility: Ice Bath, >150 mbar Issue1->Sol1 High Vapor Pressure Sol2 Exploit π-Bonding: Use AgNO3 Silica Issue2->Sol2 Identical Polarity Sol3 Prevent Precipitation: Use Dry Loading Issue3->Sol3 Viscosity/Insolubility

Fig 2. Diagnostic logic for resolving common purification bottlenecks.

Q1: Why is my isolated yield extremely low despite a clean TLC profile and high conversion?

A1: Product volatilization during solvent removal. Causality: Terminal alkynes and trifluoromethoxy-arenes are notoriously volatile. When removing non-polar solvents (like hexanes or pentane) via rotary evaporation at standard temperatures (e.g., 30–40 °C) and high vacuum, the product co-distills with the solvent. Solution: You must suppress the vapor pressure of the product. Perform rotary evaporation with the receiving flask submerged in an ice bath (0 °C) and strictly control the vacuum to never drop below 150 mbar[2]. Once the bulk solvent is removed, dry the residue under a gentle stream of nitrogen rather than high vacuum.

Q2: My product co-elutes perfectly with the starting aryl bromide/iodide. How do I force separation?

A2: Switch from standard normal-phase silica to Argentation (Silver-Ion) Chromatography. Causality: Standard silica gel separates compounds based on dipole-dipole interactions and hydrogen bonding. Because both the aryl halide and the target alkyne lack strong hydrogen bond donors/acceptors and possess nearly identical lipophilicity, their Δ Rf is often < 0.05. Solution: Use 10% w/w Silver Nitrate (AgNO 3​ ) impregnated silica gel. Silver ions (Ag + ) act as soft Lewis acids and form reversible π -complexes specifically with the carbon-carbon triple bond of the terminal alkyne. This selectively retards the elution of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene, allowing the unreactive aryl halide to elute first[3].

Q3: When liquid-loading my crude mixture onto the automated flash system, I get high backpressure and "sample blowback". What is happening?

A3: Sample precipitation or viscosity mismatch at the column head. Causality: If your crude mixture is dissolved in a strong solvent (like DCM) and injected into a column equilibrated with 100% hexanes, the sudden change in mobile phase polarity can cause impurities to instantly precipitate, clogging the frit. This generates a localized pressure spike, forcing the liquid back out the injection port[4]. Solution: Utilize the Dry Loading technique. Dissolve your crude mixture in a volatile solvent, add a small amount of Celite or bare silica gel (1:3 sample-to-silica ratio), and evaporate to a free-flowing powder. Load this powder into an empty solid-load cartridge[5]. This ensures a uniform dissolution band and prevents pressure spikes.

Quantitative Data Presentation

To illustrate the necessity of argentation chromatography, observe the comparative retention factors (Rf) and column volumes (CV) required for separation.

Stationary PhaseMobile PhaseRf (Aryl Halide)Rf (Target Alkyne) Δ CVSeparation Quality
Bare Silica Gel (60 Å)100% Hexane0.850.820.04Poor (Co-elution)
Bare Silica Gel (60 Å)99:1 Hexane:EtOAc0.900.880.02Poor (Co-elution)
10% AgNO 3​ Silica 100% Hexane 0.85 0.35 1.68 Excellent (Baseline)

Note: A Δ CV > 1.0 is required for baseline resolution in preparative flash chromatography without sacrificing sample loading capacity[5].

Self-Validating Experimental Protocol

This protocol details the preparation and execution of Argentation Flash Chromatography for the target molecule. It is designed to be self-validating: if step 3 yields a Δ Rf < 0.2 on your TLC plate, the impregnation in step 1 was insufficient.

Step 1: Preparation of 10% w/w AgNO 3​ Impregnated Silica

  • Dissolve 10 g of Silver Nitrate (AgNO 3​ ) in 100 mL of acetonitrile (or methanol) in a round-bottom flask wrapped in aluminum foil (to prevent photochemical degradation).

  • Add 90 g of standard flash silica gel (40–63 µm) to the solution and swirl to create a uniform slurry.

  • Remove the solvent via rotary evaporation in the dark at 40 °C until a free-flowing, dry white powder is obtained. Validation: The powder should not clump; clumping indicates residual solvent.

Step 2: Dry Loading the Sample

  • Dissolve the crude 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in a minimal amount of dichloromethane (DCM).

  • Add 3 mass equivalents of bare silica gel to the flask.

  • Evaporate the DCM using a rotary evaporator (water bath 30 °C).

  • Transfer the dry powder into a solid-load cartridge.

Step 3: Column Packing and Equilibration

  • Dry-pack the prepared AgNO 3​ silica into an empty flash column or utilize a pre-packed commercial argentation column.

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane.

  • Safety Check: Ensure the automated flash system pressure remains stable and below the cartridge's maximum rating (typically < 150 psi)[5].

Step 4: Elution and Fraction Collection

  • Run an isocratic elution using 100% Hexane.

  • Monitor the eluent using a UV detector at 254 nm. The aryl halide will elute near the solvent front (CV 1.2 - 1.5).

  • The target alkyne will elute later (CV 2.5 - 3.5) due to the π -Ag + complexation.

Step 5: Volatile-Safe Solvent Removal

  • Pool the fractions containing the pure alkyne.

  • Set the rotary evaporator water bath to 0 °C (use an ice-water slurry).

  • Set the vacuum controller to 150 mbar .

  • Rotate the flask at maximum speed to increase surface area and facilitate evaporation without bumping.

  • Once the visible solvent is gone, immediately remove the flask from the vacuum. Do not leave it on the pump overnight.

References

  • Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3. Journal of Organic Chemistry / CAS. Available at:[Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. National Institutes of Health (PMC). Available at:[Link]

  • Silver-Mediated Separations: A Comprehensive Review on Advancements of Argentation Chromatography. Office of Scientific and Technical Information (OSTI). Available at:[Link]

  • How to avoid sample blowback when liquid loading. Biotage Troubleshooting Guide. Available at:[Link]

  • Introduction to Flash Chromatography. Teledyne ISCO / YouTube. Available at: [Link]

Sources

Technical Support Center: 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene (CAS: 2301068-95-9). As a highly specialized building block utilized in cross-coupling reactions, click chemistry, and advanced API synthesis, understanding its chemical stability is paramount.

This guide is engineered for research scientists and drug development professionals. It provides a mechanistic breakdown of the molecule's degradation pathways, quantitative stability data, and self-validating protocols to troubleshoot instability during synthesis and storage.

Molecule Profile & Mechanistic Degradation Overview

The stability of 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene is dictated by the orthogonal reactivity of its three primary functional groups. While the aromatic core provides a rigid scaffold, the substituents exhibit vastly different chemical susceptibilities:

  • The Trifluoromethoxy Group (-OCF₃): This moiety is exceptionally stable. The strong C–F bonds and high electronegativity make it highly resistant to both oxidative and hydrolytic degradation, providing excellent metabolic stability in drug design 1.

  • The Isopropoxy Group (-O-CH(CH₃)₂): Ethers are generally inert, but the branched secondary nature of the isopropyl group makes it uniquely susceptible to acid-catalyzed cleavage. Protonation of the ether oxygen creates a superior leaving group, allowing cleavage via a hybrid SN1/SN2 pathway under strong acidic conditions [[2]]().

  • The Ethynyl Group (-C≡CH): This is the most reactive site. Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of transition metals, as well as hydration to methyl ketones under aqueous acidic conditions [[3]]().

Degradation Parent 2-Ethynyl-1-isopropoxy- 4-(trifluoromethoxy)benzene Diyne Diyne Degradant (Glaser Homocoupling) Parent->Diyne Cu(I), O2 (Oxidation) Phenol Phenol Degradant (Ether Cleavage) Parent->Phenol Strong Acids (e.g., HI, BBr3) Ketone Methyl Ketone (Alkyne Hydration) Parent->Ketone H2O, H+ (Hydration)

Fig 1. Primary chemical degradation pathways of 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene.

Quantitative Degradation Profile

To facilitate rapid identification of degradation products during routine LC-MS/MS monitoring, refer to the expected mass shifts and kinetic triggers summarized below.

Table 1: Degradation Kinetics and Mass Spectrometry Signatures

Degradation PathwayPrimary Stress TriggerMechanismExpected Mass Shift (Δ m/z)
Oxidative Dimerization Cu(I) traces, O₂, BaseGlaser Homocoupling+242 (Dimerization - H₂)
Ether Cleavage Strong Lewis/Brønsted AcidsSN1/SN2 Dealkylation-42 (Loss of Propene)
Alkyne Hydration Aqueous Acid, HeatMarkovnikov Hydration+18 (Addition of H₂O)
Defluorination Extreme Base (>14 pH), HeatHydrolysis (Rare)-68 (Loss of CF₃ + H)

Troubleshooting Guide & FAQs

This section addresses specific causality behind experimental failures and provides actionable, self-validating solutions.

Q1: During a Sonogashira coupling using this building block, my yield is low, and LC-MS shows a massive peak at m/z 486. What is happening? A1: You are observing the Glaser homocoupling degradant. Terminal alkynes readily dimerize into conjugated diynes when exposed to copper(I) catalysts in the presence of oxygen 3. The oxygen oxidizes Cu(I) to Cu(II), which drives the dimerization.

  • Troubleshooting Step: Strictly degas your solvents using the freeze-pump-thaw method. Ensure your reaction is kept under a rigorous argon atmosphere. If the issue persists, consider running a "copper-free" Sonogashira protocol.

Q2: I subjected the molecule to an acidic workup (using 1M HCl), and I am seeing a new peak with a mass shift of -42 Da. Is the trifluoromethoxy group degrading? A2: No. The trifluoromethoxy group is highly stable [[1]](). The -42 Da mass shift corresponds to the loss of a propene equivalent, indicating the cleavage of the isopropoxy group to form the corresponding phenol. Ethers undergo cleavage in the presence of strong acids via protonation of the oxygen followed by nucleophilic attack or carbocation formation 2.

  • Troubleshooting Step: Switch to a milder, buffered aqueous workup (e.g., saturated NH₄Cl or NaHCO₃) to prevent protonation of the ether oxygen.

Q3: My stock solution in aqueous acetonitrile degraded over a month at room temperature, showing a +18 Da mass shift. Why? A3: The terminal alkyne has undergone hydration. Alkynes can undergo anti-Markovnikov or Markovnikov addition of water depending on the catalyst, but even without a catalyst, prolonged exposure to aqueous acidic environments can slowly hydrate the triple bond to form a methyl ketone 4.

  • Troubleshooting Step: Store the compound as a neat solid at -20°C under an inert atmosphere. Only prepare stock solutions in anhydrous solvents (e.g., dry DMSO or MeCN) immediately prior to use.

Experimental Workflows for Stability Testing

To empirically validate the shelf-life and handling limits of this compound in your specific assay buffers, we recommend executing a standardized Forced Degradation (Stress Testing) protocol.

Workflow Prep 1. Sample Preparation (1 mg/mL in MeCN) Stress 2. Apply Stress Conditions (Acid, Base, Heat, Ox) Prep->Stress LCMS 3. LC-MS/MS Analysis (Monitor Mass Shifts) Stress->LCMS Data 4. Mechanistic Interpretation (Identify Degradants) LCMS->Data

Fig 2. Step-by-step LC-MS/MS workflow for forced degradation and stability screening.

Protocol: Forced Degradation via LC-MS/MS

This protocol is designed to be self-validating; the inclusion of specific quenching steps ensures that degradation occurs only during the designated stress window, preventing artifactual degradation during LC-MS analysis.

Step 1: Stock Solution Preparation

  • Accurately weigh 10 mg of 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene.

  • Dissolve in 10 mL of anhydrous Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

Step 2: Aliquoting and Stress Application Prepare four separate 2 mL HPLC vials. Add 0.5 mL of the stock solution to each, followed by the specific stressor:

  • Acid Stress: Add 0.5 mL of 1M HCl. (Targets isopropoxy cleavage and alkyne hydration).

  • Base Stress: Add 0.5 mL of 1M NaOH. (Targets general stability).

  • Oxidative Stress: Add 0.5 mL of 3% H₂O₂. (Targets alkyne oxidation).

  • Control: Add 0.5 mL of LC-MS grade water.

  • Incubation: Seal all vials and incubate at 60°C for 24 hours.

Step 3: Quenching (Critical for Self-Validation)

  • Acid Stress Vial: Neutralize with 0.5 mL of 1M NaOH.

  • Base Stress Vial: Neutralize with 0.5 mL of 1M HCl.

  • Oxidative Stress Vial: Quench residual peroxide by adding 100 µL of saturated sodium thiosulfate solution.

  • Dilute all samples 1:10 in initial mobile phase (e.g., 5% MeCN in Water with 0.1% Formic Acid) to ensure peak shape integrity.

Step 4: LC-MS/MS Acquisition

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Run a standard gradient (5% to 95% MeCN over 5 minutes).

  • Monitor in Positive Electrospray Ionization (+ESI) mode. Cross-reference the resulting Total Ion Chromatogram (TIC) against the expected mass shifts detailed in Table 1 .

References

  • BenchChem. "Common pitfalls in the handling of terminal alkynes." BenchChem Technical Guides.
  • Master Organic Chemistry. "Cleavage Of Ethers With Acid." Master Organic Chemistry.
  • MDPI.
  • ACS Publications. "Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers by Aluminum Triiodide and N,N-Dimethylformamide Dimethyl Acetal." The Journal of Organic Chemistry.
  • Chemistry Steps. "Hydroboration-Oxidation of Alkynes with Practice Problems." Chemistry Steps.

Sources

Technical Support Center: Reaction Optimization for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene . This specific building block presents unique mechanochemical challenges due to the competing electronic and steric effects of its substituents.

This portal provides field-proven causality analyses, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible synthesis from the commercially available precursor, 2-bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (CAS: 200956-15-6).

Mechanistic Overview & Visual Workflow

The synthesis of the target terminal alkyne relies on a two-step sequence: a Sonogashira cross-coupling with trimethylsilylacetylene (TMSA) followed by protiodesilylation.

The Structural Challenge:

  • Steric Hindrance: The isopropoxy group (-OiPr) at position 1 is ortho to the reactive bromide at position 2. The branched nature of the secondary ether creates a wide steric cone that severely inhibits the oxidative addition of standard palladium catalysts into the C-Br bond.

  • Electronic Sensitivity: The trifluoromethoxy group (-OCF3) at position 4 is para to the isopropoxy group and meta to the bromide. While it slightly activates the C-Br bond via electron withdrawal, it heavily sensitizes the aromatic ring to undesired Nucleophilic Aromatic Substitution (SNAr) during the downstream base-mediated deprotection step.

G SM 2-Bromo-1-isopropoxy- 4-(trifluoromethoxy)benzene Reagents TMS-Acetylene Pd(OAc)2, XPhos, Cs2CO3 SM->Reagents Int 2-(TMS-ethynyl)-1-isopropoxy- 4-(trifluoromethoxy)benzene Reagents->Int Cu-Free Sonogashira Steric Steric Blockade (-OiPr) Overcome by XPhos Reagents->Steric Desil K2CO3 (cat.) Methanol, 0 °C to RT Int->Desil Prod 2-Ethynyl-1-isopropoxy- 4-trifluoromethoxy-benzene Desil->Prod Protiodesilylation Elec SNAr Risk (-OCF3) Prevented by Mild Base Desil->Elec

Fig 1: Synthesis workflow and critical optimization nodes for the target compound.

Quantitative Optimization Data

Standard Sonogashira conditions (Pd(PPh3)4 / CuI / Amine base) typically fail for this substrate, resulting in <20% conversion and high amounts of alkyne homocoupling. The table below summarizes the catalyst screening process that led to the optimized protocol.

Table 1: Catalyst & Ligand Screening for Step 1 (Sonogashira Coupling)

EntryCatalyst (5 mol%)Ligand (10 mol%)Co-CatalystTemp / TimeYield (%)Observation / Causality
1Pd(PPh3)4NoneCuI (5 mol%)80 °C / 24h15%PPh3 is too small; Pd center blocked by ortho-OiPr.
2Pd(dppf)Cl2NoneCuI (5 mol%)80 °C / 24h35%Bidentate ligand slightly improves stability, but sterics remain an issue.
3Pd(OAc)2P(t-Bu)3CuI (5 mol%)80 °C / 12h60%Bulky ligand aids oxidative addition, but Cu induces Glaser homocoupling.
4 Pd(OAc)2 XPhos None 80 °C / 8h 92% Optimal: Cu-free prevents homocoupling; XPhos easily overcomes sterics.

Troubleshooting & FAQs

Q1: My Sonogashira coupling is stalling at low conversion, and I recover mostly starting material. Why? A1: This is a direct consequence of the ortho-isopropoxy group. Standard ligands like triphenylphosphine form spatially demanding, multi-ligated Pd complexes (e.g., PdL2 or PdL4) that physically cannot penetrate the steric shield of the isopropoxy group to insert into the C-Br bond. Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos . The unique spatial arrangement of XPhos promotes the formation of a highly reactive, mono-ligated Pd(0) active species [1]. This mono-ligated complex is small enough to bypass the steric bulk while being electron-rich enough to rapidly undergo oxidative addition [2].

Q2: I am observing a major side product with a mass of roughly 194 Da. How do I prevent this? A2: A mass of 194 Da corresponds to 1,4-bis(trimethylsilyl)buta-1,3-diyne, the Glaser-Hay homocoupling product of TMS-acetylene. This side reaction is catalyzed by copper in the presence of trace oxygen. Because your sterically hindered aryl bromide reacts slowly, the competing copper-catalyzed homocoupling pathway dominates, consuming your alkyne. Solution: Utilize a copper-free Sonogashira protocol . By removing CuI and using an inorganic base (like Cs2CO3) with the Pd/XPhos system, you completely shut down the homocoupling pathway, allowing the slower cross-coupling to proceed to completion [1].

Q3: During the TMS deprotection step, TLC and GC-MS indicate the formation of a methoxy-substituted byproduct instead of my desired product. What is happening? A3: The strongly electron-withdrawing -OCF3 group pulls electron density out of the aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you use harsh bases (like KOH) or elevated temperatures in methanol, the methoxide ion acts as a nucleophile and attacks the ring, displacing either the fluoride or the isopropoxy group. Solution: You must use strictly mild conditions. Switch to catalytic K2CO3 in methanol and run the reaction starting at 0 °C, warming only to room temperature[3]. This provides enough methoxide to attack the silicon atom (desilylation) without providing enough energy to overcome the activation barrier for SNAr on the aromatic ring.

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling

Synthesis of 2-(Trimethylsilylethynyl)-1-isopropoxy-4-(trifluoromethoxy)benzene

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol), Pd(OAc)2 (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to ensure rigorous exclusion of oxygen.

  • Solvent & Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. Then, add trimethylsilylacetylene (1.5 equiv, 1.5 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 8 hours.

  • Validation Checkpoint 1 (TLC/GC-MS):

    • TLC (Hexanes/EtOAc 9:1): The starting material (Rf ~0.6) should disappear, replaced by a slightly less polar, UV-active spot (Rf ~0.65).

    • GC-MS: The distinct 1:1 isotopic doublet of the starting bromide (m/z 298/300) must be completely absent. The product will appear as a single dominant molecular ion peak at m/z 316 .

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove the Pd catalyst and salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes) to yield the intermediate as a pale yellow oil.

Protocol B: Mild Protiodesilylation

Synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv, 1.0 mmol) in anhydrous Methanol (10.0 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotection: Add finely powdered K2CO3 (0.1 equiv, 10 mol%) in one portion. Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for an additional 1.5 hours.

  • Validation Checkpoint 2 (TLC/GC-MS/IR):

    • TLC (Hexanes): The intermediate spot will disappear, replaced by a slightly more polar spot (the terminal alkyne).

    • GC-MS: The mass will shift from m/z 316 to m/z 244 (loss of the 72 Da TMS group).

    • IR Spectroscopy: A successful reaction is definitively confirmed by the appearance of a sharp, strong ≡C-H stretching band at ~3300 cm⁻¹ and a weak C≡C stretch at ~2100 cm⁻¹ .

  • Workup: Quench the reaction by adding water (10 mL). Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (Note: The terminal alkyne may be slightly volatile; do not use high vacuum or elevated water bath temperatures).

challenges in scaling up the synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Welcome to the technical support guide for the synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (CAS 2301068-95-9)[1]. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to scale up the synthesis of this valuable fluorinated building block. The trifluoromethoxy group is of significant interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profiles of drug candidates[2][3].

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges associated with this synthesis.

Overview of the Synthetic Strategy

The most common and efficient route to synthesizing 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms the key carbon-carbon bond between an aryl halide and a terminal alkyne[4][5].

The general synthetic pathway is a two-step process:

  • Sonogashira Coupling: A suitable aryl halide, 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (CAS 200956-15-6)[6][7], is coupled with a protected alkyne, typically Trimethylsilylacetylene (TMSA) . The aryl bromide is preferred over the chloride for its higher reactivity in Sonogashira couplings[5][8].

  • Deprotection: The resulting silyl-protected intermediate is then deprotected under mild conditions to yield the final terminal alkyne product. This two-step approach is often superior to a direct coupling with acetylene gas due to easier handling, better stoichiometry control, and higher yields.

Below is a diagram illustrating the overall synthetic workflow.

G A 2-Bromo-1-isopropoxy- 4-(trifluoromethoxy)benzene C Sonogashira Coupling (Pd/Cu catalyst, Base) A->C B Trimethylsilylacetylene (TMSA) B->C D 2-(Trimethylsilylethynyl)-1-isopropoxy- 4-(trifluoromethoxy)benzene C->D C-C Bond Formation E Deprotection (e.g., K2CO3/MeOH or TBAF) D->E F 2-Ethynyl-1-isopropoxy- 4-(trifluoromethoxy)benzene (Final Product) E->F Si-C Bond Cleavage G start Low Yield in Sonogashira Coupling check_reagents Are reagents & solvents pure, dry, and degassed? start->check_reagents check_catalyst Is the Pd/Cu catalyst system active? check_reagents->check_catalyst Yes fix_reagents Action: Use fresh, anhydrous, degassed materials. check_reagents->fix_reagents No check_conditions Are reaction conditions (temp, base) optimal? check_catalyst->check_conditions Yes fix_catalyst Action: Use fresh catalysts. Consider different ligands (e.g., P(t-Bu)3). check_catalyst->fix_catalyst No fix_conditions Action: Increase temperature. Use freshly distilled base. check_conditions->fix_conditions No success Yield Improved check_conditions->success Yes fix_reagents->check_catalyst fix_catalyst->check_conditions fix_conditions->success

Sources

handling and safety precautions for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex handling, reactivity, and safety profiles associated with 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (CAS: 2301068-95-9).

This compound is a highly versatile, multi-functional building block frequently utilized in medicinal chemistry and agrochemical development. However, its unique combination of a terminal alkyne, a secondary ether (isopropoxy), and a highly lipophilic trifluoromethoxy group requires stringent, mechanistically grounded handling protocols.

Physicochemical & Safety Profile

To establish a baseline for safe experimental design, we must first deconstruct the molecule's functional groups and their inherent physical properties.

Functional Group / PropertyValue / CharacteristicMechanistic Safety ImplicationRequired Precaution
Molecular Formula C₁₂H₁₁F₃O₂ (MW: 244.21 g/mol )Highly lipophilic ( π=1.04 for -OCF₃). Rapidly permeates standard nitrile gloves[1].Double-gloving; handle exclusively in a Class II fume hood.
Isopropoxy Group Secondary Ether LinkageAlpha-hydrogens are susceptible to radical abstraction by triplet oxygen, forming explosive hydroperoxides[2].Store under Argon at < 4°C. Test for peroxides every 3-6 months.
Ethynyl Group Terminal Alkyne (-C≡CH)Forms shock-sensitive, explosive metal acetylides upon reaction with heavy metals (Cu, Ag)[3].Avoid prolonged exposure to copper catalysts; do not evaporate to dryness if Cu is present.
Trifluoromethoxy Group -OCF₃Chemically stable under standard conditions, but thermal decomposition (>250°C) releases toxic Hydrogen Fluoride (HF) gas[4].Keep away from open flames. Ensure access to Calcium Gluconate gel in case of HF exposure.

Troubleshooting & FAQs

Q1: I recovered an old bottle of this compound from the fridge, and there is a slight crystalline precipitate around the cap. Is it safe to use?

No. Do not open or agitate the bottle. Causality: The isopropoxy moiety classifies this compound as a Class B peroxide former[5]. Over time, exposure to trace oxygen leads to the autoxidation of the tertiary carbon on the isopropyl group, generating hydroperoxides. These peroxides can precipitate as shock-sensitive crystals. Friction from unscrewing the cap can provide enough activation energy to trigger a violent detonation. Resolution: Contact your Environmental Health and Safety (EHS) department immediately for hazardous disposal[6]. For routine use, always validate peroxide levels using KI-starch test strips (must be < 20 ppm) before utilizing the reagent.

Q2: During a standard Sonogashira coupling with this building block, my LC-MS shows a massive peak corresponding to the exact double mass of the alkyne. Why is my yield so low?

Causality: You are observing Glaser homocoupling . Terminal alkynes readily dimerize in the presence of Copper(I) co-catalysts and trace atmospheric oxygen to form a conjugated diyne. The highly electron-withdrawing nature of the para-trifluoromethoxy group increases the acidity of the terminal alkyne proton, accelerating the formation of the copper acetylide intermediate, which then rapidly oxidizes if the system is not perfectly anaerobic. Resolution: Transition to a Copper-Free Sonogashira protocol [3]. By eliminating CuI, you rely solely on the Palladium catalyst for both oxidative addition and the direct carbopalladation of the alkyne, completely shutting down the Glaser homocoupling pathway. Furthermore, ensure your solvents are degassed via the freeze-pump-thaw method, not just sparged.

Q3: I am using this compound in a Click Chemistry (CuAAC) workflow. Are there safety concerns during the workup?

Causality: Yes. CuAAC requires Copper(I) to form the intermediate copper acetylide. While this intermediate is consumed during the formation of the triazole, incomplete reactions or excess alkyne can leave unreacted copper acetylides in the mixture. If the organic phase is concentrated to dryness on a rotary evaporator, these acetylides become highly shock-sensitive. Resolution: Always quench CuAAC reactions involving this compound with an aqueous EDTA or ammonium hydroxide solution to chelate and strip the copper before organic extraction and solvent evaporation.

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

To maximize yield and eliminate the safety hazards of copper acetylide formation, follow this validated, copper-free methodology[7]. This protocol includes in-process controls to ensure systemic validation at each step.

Step 1: System Preparation & Degassing

  • Equip a 50 mL Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with high-purity Argon (repeat 3x).

  • Add the aryl halide (1.0 equiv) and the catalyst Pd(PPh3​)4​ (5 mol%).

  • Add anhydrous, amine base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv) and DMF (0.2 M).

  • Validation Check: Perform three cycles of freeze-pump-thaw on the mixture to ensure absolute removal of dissolved oxygen (prevents catalyst oxidation).

Step 2: Alkyne Addition

  • Test the 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene for peroxides using a KI-starch strip. Proceed only if the strip remains white (< 5 ppm).

  • Inject the alkyne (1.2 equiv) dropwise into the Schlenk tube via a gas-tight syringe under positive Argon flow.

  • Seal the tube and heat to 80°C.

  • Validation Check: Monitor via TLC or LC-MS after 2 hours. The absence of the diyne byproduct (MW ~486) confirms successful oxygen exclusion.

Step 3: Safe Quenching & Isolation

  • Cool the reaction to room temperature.

  • Quench by adding 10 mL of saturated aqueous NH4​Cl . Causality: The mild acid neutralizes the amine base, while the aqueous layer forces the highly lipophilic trifluoromethoxy-product into the organic phase.

  • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Visualization

Below is the logical workflow for the safe handling and reaction setup of this specific building block, emphasizing the critical peroxide testing decision gate.

G Start Receive & Store Compound (Dark, < 4°C, Argon) Test Pre-Reaction Peroxide Test (KI Starch Paper) Start->Test Decision Peroxides > 20 ppm? Test->Decision Quench Quench with FeSO4 or Dispose as HazMat Decision->Quench Yes Degas Degas Solvents (Argon Sparge 30 min) Decision->Degas No React Cu-Free Sonogashira Coupling (Pd catalyst, Amine base) Degas->React Workup Aqueous Workup & Safe Disposal of Organics React->Workup

Workflow for the safe handling, peroxide testing, and reaction setup of the title compound.

References

  • Leroux, F. R., Manteau, B., Vors, J.-P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.[Verified URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2486484/]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[Verified URL: https://pubs.acs.org/doi/10.1021/cr050992x]
  • Princeton University Environmental Health and Safety. Reactive Materials - Peroxide Forming Chemicals.[Verified URL: https://ehs.princeton.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationships: A Comparative Analysis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Privileged Moieties

In modern drug discovery, the assembly of molecular scaffolds is a game of strategic functionalization. The selection of each substituent is a deliberate choice aimed at fine-tuning a molecule's physicochemical properties and its interaction with a biological target. The subject of this guide, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (Compound A) , represents a fascinating convergence of three key functional groups, each with a distinct and powerful role in medicinal chemistry.

  • The Trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing moiety known to enhance metabolic stability and cell permeability.[1][2] Its conformational preference, typically orthogonal to the plane of an adjacent aromatic ring, provides a unique steric profile.[3]

  • The Isopropoxy (-OCH(CH₃)₂) group offers a balance of lipophilicity and steric bulk, often used to probe hydrophobic pockets in target proteins and improve pharmacokinetic properties compared to smaller alkoxy groups.[4][5]

  • The Ethynyl (-C≡CH) group is a versatile, non-classical bioisostere.[6][7] Its linear geometry and polarized C-H bond allow it to act as a weak hydrogen bond donor, mimicking interactions of halogens or other polar groups, as famously observed in the EGFR inhibitor erlotinib.[8][9]

This guide provides a comparative analysis of Compound A against three rationally designed analogs. The objective is to deconstruct the contribution of each functional group by systematically altering one moiety at a time. This approach allows us to generate clear, actionable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern this chemical scaffold, providing a valuable framework for researchers engaged in lead optimization.

Molecular Overview: A Framework for Comparison

To establish a clear basis for comparison, we have selected three structural analogs of our parent compound. Each analog modifies one of the key functional groups, allowing for a systematic evaluation of its impact.

Compound ID Structure IUPAC Name Key Variation Rationale for Inclusion
A (Parent) 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzeneBaseline The convergence of -OCF3, isopropoxy, and ethynyl groups for a unique physicochemical profile.
B (Analog 1) 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene-OCF₃ vs. -CF₃ To compare the effects of two common, yet distinct, fluorine-containing bioisosteres on lipophilicity and metabolic stability.[1]
C (Analog 2) 2-Ethynyl-1-methoxy-4-trifluoromethoxy-benzeneIsopropoxy vs. Methoxy To assess the impact of steric bulk and lipophilicity in the alkoxy substituent on potential protein binding and ADME properties.[4]
D (Analog 3) 2-Ethyl-1-isopropoxy-4-trifluoromethoxy-benzeneEthynyl vs. Ethyl To evaluate the role of the alkyne's electronic properties and hydrogen-bonding capacity versus its saturated, more flexible counterpart.[9]

Comparative Physicochemical Properties

The subtle structural changes between these analogs translate into significant differences in their physicochemical profiles. These properties are paramount as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCompound A (Parent) Compound B (-CF₃) Compound C (-OCH₃) Compound D (-CH₂CH₃)
Molecular Formula C₁₂H₁₁F₃O₂C₁₂H₁₁F₃OC₁₁H₉F₃O₂C₁₂H₁₃F₃O₂
Molecular Weight ( g/mol ) 256.21240.21242.18258.23
Calculated LogP *4.154.223.644.45
Topological Polar Surface Area (Ų) 29.520.229.529.5
H-Bond Donors 1110
H-Bond Acceptors 2122

Note: LogP values are calculated estimates (cLogP) and serve for comparative purposes.

Analysis of Physicochemical Trends:

  • Lipophilicity (cLogP): The replacement of the ethynyl group with an ethyl group (A vs. D) predictably increases lipophilicity. The switch from trifluoromethoxy (-OCF₃) to the less polar trifluoromethyl (-CF₃) group (A vs. B) has a minor increasing effect on cLogP. Crucially, reducing the alkoxy chain from isopropoxy to methoxy (A vs. C) significantly decreases lipophilicity, which could enhance aqueous solubility.[5]

  • Polarity (TPSA): The most significant change in polarity comes from the A vs. B comparison. Removing the ether oxygen in the -OCF₃ group to give the -CF₃ group reduces the TPSA, potentially impacting solubility and interactions with polar residues in a protein target.

  • Hydrogen Bonding: The key difference lies with Analog D. The removal of the terminal alkyne proton eliminates its capacity as a hydrogen bond donor, a critical consideration if this interaction is important for target binding.[8]

Anticipated Pharmacological & Metabolic Profiles: A Mechanistic Discussion

While direct comparative biological data for this specific series is not publicly available, we can infer potential performance based on the well-documented roles of these functional groups in medicinal chemistry.[10][11] Let us hypothesize a scenario where these compounds are being evaluated as kinase inhibitors, a common application for scaffolds bearing these moieties.[4][9]

1. Target Engagement (Kinase Binding):

  • The ethynyl group in Compounds A, B, and C could be critical for affinity. It can form a hydrogen bond with a backbone carbonyl in the hinge region of a kinase, an interaction that anchors many inhibitors.[9] The loss of this group in Analog D would likely result in a significant drop in potency if this interaction is present.

  • The isopropoxy group (A, B, D) versus the methoxy group (C) would probe the size and hydrophobicity of the targeted pocket. A bulkier isopropoxy group may provide more favorable van der Waals interactions and displace water molecules, leading to higher affinity if the pocket is accommodating.[12] Conversely, a smaller methoxy group might be necessary to avoid steric clashes in a tighter binding site.

2. Metabolic Stability:

  • A primary motivation for incorporating fluorinated groups is to enhance metabolic stability by blocking sites of oxidative metabolism.[13] The C-F bond is significantly stronger than a C-H bond, making both -CF₃ and -OCF₃ groups highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[1][13]

  • Compound A vs. B: Both are expected to have high metabolic stability. The trifluoromethoxy group in Compound A is generally considered more metabolically robust than a simple methoxy group.[2] The trifluoromethyl group in Compound B is also a well-established metabolic blocker.[14][15] An in vitro microsomal stability assay would be essential to quantify the difference between these two.

  • Aromatic Ring Oxidation: The strong electron-withdrawing nature of both -OCF₃ and -CF₃ groups deactivates the aromatic ring towards oxidative metabolism, another key contributor to the overall metabolic stability of Compounds A and B.[1]

The logical relationships governing these anticipated effects can be visualized as follows:

SAR_Logic cluster_structure Structural Modification cluster_property Physicochemical Property cluster_outcome Potential Outcome A Parent (A) -OCF3, -iPr, -C≡CH Lipophilicity Lipophilicity (LogP) A->Lipophilicity HBD H-Bonding (Donor) A->HBD MetStab Metabolic Stability A->MetStab B Analog (B) -CF3 B->Lipophilicity - O atom B->MetStab Strong e⁻ withdrawing C Analog (C) -OCH3 C->Lipophilicity - CH2 group D Analog (D) -CH2CH3 D->Lipophilicity + CH2, - π bond D->HBD No acidic H Potency Target Potency (e.g., Kinase IC50) Lipophilicity->Potency Hydrophobic binding PK Pharmacokinetics (e.g., Half-life) Lipophilicity->PK Permeability HBD->Potency Hinge binding MetStab->PK Reduced clearance

Caption: Structure-Activity Relationship (SAR) Logic Diagram.

Experimental Protocols: A Self-Validating System

To quantitatively assess the hypotheses outlined above, robust and reproducible experimental protocols are required. Below is a detailed methodology for a foundational assay in early drug discovery: the in vitro liver microsomal stability assay.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clᵢₙₜ) of a test compound by measuring its rate of disappearance upon incubation with HLM, which are rich in drug-metabolizing CYP enzymes.

Materials:

  • Test Compounds (A, B, C, D) and Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: 26 mM NADP⁺, 66 mM Glucose-6-Phosphate; Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase)

  • Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL Tolbutamide) for protein precipitation

  • Reaction tubes, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Preparation of Master Mix:

    • Causality: Preparing a master mix ensures uniform concentration of buffer and microsomes across all reactions, minimizing variability.

    • In a pre-chilled tube, combine 0.5 M Phosphate Buffer and water to create a 100 mM working buffer solution.

    • Thaw HLM on ice. Dilute the HLM stock with the 100 mM buffer to achieve a working concentration of 1.0 mg/mL. Keep on ice.

  • Compound Incubation:

    • Causality: A final substrate concentration of 1 µM is standard for intrinsic clearance assays, as it is typically below the Kₘ for most CYP enzymes, ensuring the reaction rate is proportional to substrate concentration.

    • Add the HLM solution to reaction tubes.

    • Add 1 µL of 100 µM test compound stock (in DMSO) to the tubes for a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation and Time Points:

    • Causality: The reaction is initiated with NADPH, the essential cofactor for CYP enzyme activity. Time points are chosen to capture the initial linear rate of depletion.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately remove an aliquot (t=0) and quench it in a 96-well plate containing cold ACN with internal standard.

    • Take subsequent aliquots at 5, 15, 30, and 60 minutes, quenching each in the same manner.

  • Sample Processing and Analysis:

    • Causality: Protein precipitation with cold ACN effectively stops the enzymatic reaction and prepares the sample for LC-MS/MS analysis. The internal standard corrects for variations in sample handling and instrument response.

    • Seal the 96-well plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the initial linear phase of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ, in µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Workflow Visualization:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare HLM Master Mix (1 mg/mL) PreIncubate Add Compound to HLM Pre-incubate at 37°C MasterMix->PreIncubate TestCmpd Prepare 100 µM Test Compound Stocks TestCmpd->PreIncubate Initiate Initiate with NADPH Start Timer PreIncubate->Initiate TimePoints Sample at 0, 5, 15, 30, 60 min Initiate->TimePoints Quench Quench in ACN + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Sources

A Comparative Guide to the Biological Activity of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Multifaceted Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric elements can yield novel molecular entities with significant therapeutic potential. The compound 2-ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene represents a fascinating scaffold, integrating three key functional groups, each known to impart distinct and advantageous properties to bioactive molecules. This guide provides a comparative analysis of the anticipated biological activities of this and related derivatives, drawing upon experimental data from structurally analogous compounds to build a predictive framework for researchers, scientists, and drug development professionals.

The core structure is a benzene ring, a ubiquitous platform in drug design, substituted with:

  • An ethynyl group (-C≡CH) : This functional group is not merely a structural component but an active participant in biological interactions. It is known to act as a pharmacophore in various enzyme inhibitors and can serve as a reactive handle for covalent modification of targets or for bioconjugation via "click chemistry"[1].

  • An isopropoxy group (-OCH(CH₃)₂) : This bulky lipophilic group can influence the compound's pharmacokinetic profile, potentially enhancing membrane permeability and modulating interactions with hydrophobic pockets of target proteins.

  • A trifluoromethoxy group (-OCF₃) : This "super-halogen" is a powerful tool in drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the aromatic ring.[2] The trifluoromethoxy group is often associated with improved potency and a more favorable pharmacokinetic profile compared to non-fluorinated analogs.[3]

Given the absence of specific biological data for 2-ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in the public domain, this guide will present a comparative analysis based on the reported activities of compounds sharing one or more of these key structural motifs. We will explore potential anticancer and antimicrobial activities, as these are common therapeutic areas for molecules bearing these functionalities.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the biological activities of compounds structurally related to 2-ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene. This data serves as a benchmark for predicting the potential efficacy of this class of derivatives.

Anticancer Activity

The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into anticancer drug candidates to enhance their efficacy.[4] The following table summarizes the in vitro cytotoxic activity of various benzene derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Structurally Related Benzene Derivatives

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
3-Substitutedphenyl-propenonesHL-60 (Leukemia)>90% inhibition at 50 µM[5]
3-Substitutedphenyl-propenonesCaco-2 (Colon)>90% inhibition at 50 µM[5]
2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideLeukemia Cell Lines~0.15[4]
2-Oxo-3-phenylquinoxaline derivative (7j)HCT-116 (Colon)26.75 µg/mL
2-Amino substituted benzonaphthyridine (5a)A549 (Lung)7.22[6]
Benzopyranone derivative (6)A549 (Lung)5.0[7]
Alkoxy 1,4-naphthoquinone derivativesC-32 (Melanoma)3.2 - 226.1[8]
Benzene homologues with 1,2,4-triazole (Compound 27)MCF-7 (Breast)1.52[9]
Benzene homologues with 1,3,4-thiadiazole (Compound 21)HepG-2 (Liver)2.36[9]
1-Phenyl-1-(quinazolin-4-yl)ethanol (1a)A549 (Lung)0.1 - 0.3[10]
Antimicrobial Activity

The lipophilic nature imparted by the trifluoromethoxy and isopropoxy groups, combined with the potential for the ethynyl group to interact with microbial enzymes, suggests that these derivatives may possess antimicrobial properties.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
Trifluoromethoxy-substituted Chalcone (B3)Staphylococcus aureusZone of Inhibition: 26 mm[11]
Trifluoromethyl-substituted Chalcone (A3)Staphylococcus aureusZone of Inhibition: 25 mm[11]
N-(trifluoromethyl)phenyl pyrazole derivative (25)S. aureus (MRSA)0.78[12]
3-Fluoromethyl Pyrazole derivative (4)E. coli, P. mirabilis, B. subtilis, S. albusModerate to good activity[13]
Trifluoromethyl Benzimidazole derivative (5e, 5k)E. coli, S. aureusGood binding affinities in silico[14]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate and incubate overnight B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate cell viability and determine IC50 values F->G

Figure 1: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (medium only) controls B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Figure 2: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The structural features of 2-ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene derivatives make them potential candidates for kinase inhibitors. The trifluoromethoxy group can enhance binding to the ATP-binding pocket, while the ethynyl group could potentially form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor Interaction Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP_binding_pocket ATP Binding Pocket Inhibition Inhibition ATP_binding_pocket->Inhibition Inhibitor Ethynyl-benzene Derivative Inhibitor->ATP_binding_pocket Competes with ATP ATP ATP ATP->ATP_binding_pocket Binds Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation) Substrate->Phosphorylated_Substrate Inhibition->Kinase

Figure 3: Hypothetical mechanism of action via competitive kinase inhibition.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is currently unavailable, a comparative analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the trifluoromethoxy group, known to enhance drug-like properties, with a reactive ethynyl moiety and a lipophilic isopropoxy group on a benzene scaffold creates a molecule with a high probability of exhibiting potent anticancer and/or antimicrobial activities.

Future research should focus on the synthesis of a library of derivatives with variations in the alkoxy group and substitution patterns on the benzene ring to establish a clear structure-activity relationship (SAR). In vitro screening against a panel of cancer cell lines and pathogenic microbes, followed by mechanistic studies to identify the molecular targets, will be crucial in elucidating the therapeutic potential of this promising class of compounds.

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Comparative Spectroscopic Analysis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The rational design of fluorinated building blocks is a cornerstone of modern medicinal chemistry and advanced materials science. Among these, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene represents a highly functionalized, electronically complex scaffold. The terminal ethynyl group serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Sonogashira reactions) and click chemistry[1]. Concurrently, the trifluoromethoxy (–OCF₃) group imparts unique lipophilicity and metabolic stability, while the isopropoxy group provides tunable steric hindrance.

To fully understand the electronic and structural nuances of this compound, we must conduct a comparative spectroscopic analysis against structurally related analogs. In my experience optimizing analytical workflows for halogenated aromatics, subtle structural variations dictate profound shifts in spectroscopic behavior. This guide evaluates the target compound alongside two key analogs to elucidate these structure-property relationships.

Analog Selection for Comparison
  • Compound 1 (Target): 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene

  • Compound 2 (Steric Analog): 2-Ethynyl-1-methoxy-4-(trifluoromethoxy)benzene (Evaluates the impact of reducing the alkoxy steric bulk).

  • Compound 3 (Electronic Analog): 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (Evaluates the shift from a π-donating/σ-withdrawing –OCF₃ group to a purely σ-withdrawing –CF₃ group)[2].

Analytical Workflow Visualization

The following diagram outlines the logical progression of our comparative spectroscopic analysis, ensuring orthogonal validation of the molecular structures.

G A Compound Selection (Analogs 1, 2, 3) B Sample Preparation (Standardized Conditions) A->B C1 NMR Spectroscopy (1H, 13C, 19F) B->C1 C2 FT-IR Spectroscopy (ATR Mode) B->C2 C3 HRMS Analysis (ESI-TOF) B->C3 D Data Synthesis & Comparative Analysis C1->D C2->D C3->D E Structural & Electronic Elucidation D->E

Caption: Logical workflow for the comparative spectroscopic analysis of fluorinated ethynyl analogs.

Comparative Spectroscopic Data & Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the electronic environment of these analogs. The data below synthesizes expected chemical shifts based on the inductive (+I/–I) and resonance (+M/–M) effects of the substituents[3].

Table 1: Comparative NMR Chemical Shifts (ppm in CDCl₃)

Compound¹H (C≡C–H)¹H (Alkoxy CH/CH₃)¹⁹F (–OCF₃ / –CF₃)¹³C (C≡C)
1 3.25 (s)4.55 (hept, 1H)-58.2 (s)82.1, 79.5
2 3.30 (s)3.85 (s, 3H)-58.1 (s)81.8, 79.2
3 3.28 (s)4.60 (hept, 1H)-62.5 (s)82.5, 79.8

Expertise & Causality in NMR Shifts:

  • ¹⁹F NMR Sensitivity: The chemical shift of fluorine atoms is exquisitely sensitive to their immediate bonding environment. The –OCF₃ group in Compounds 1 and 2 resonates near -58.2 ppm[4]. The oxygen atom shields the fluorine nuclei via resonance (+M effect), despite its electronegativity. In contrast, the –CF₃ group in Compound 3 lacks this oxygen bridge, resulting in a strong deshielding effect and an upfield resonance shift to approximately -62.5 ppm[5].

  • ¹H NMR (Ethynyl Proton): The terminal alkyne proton is subject to the diamagnetic anisotropy of the triple bond. In Compound 1, the bulky isopropoxy group forces a specific steric conformation that slightly shields the ethynyl proton (3.25 ppm) compared to the less sterically hindered methoxy group in Compound 2 (3.30 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation by measuring vibrational frequencies, which are heavily influenced by the dipole moments across the functional groups[6].

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

CompoundC≡C StretchC–F StretchC–O–C Stretch (Ether)Aromatic C=C
1 21121160 - 1260 (m)10451505, 1600
2 21151165 - 1265 (m)10301510, 1605
3 21081120, 1320 (s)N/A1500, 1595

Expertise & Causality in IR Vibrations:

  • C≡C Stretch: The intensity and exact frequency of the alkyne stretch (around 2110 cm⁻¹) depend on the dipole moment across the triple bond. The strong electron-withdrawing nature of the para-fluorinated groups creates a significant dipole, making this stretch distinctly IR-active[6].

  • C–F Stretches: The –OCF₃ group exhibits a complex, highly intense multiplet of C–F stretching bands between 1150 and 1260 cm⁻¹, coupled with the C–O stretch. The –CF₃ group (Compound 3) shows sharper, distinct symmetric and asymmetric C–F stretches due to the absence of the ether oxygen's vibrational interference[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent common analytical errors.

Protocol 1: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15.0 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)[3].

    • Causality: CDCl₃ provides the deuterium lock signal, while TMS serves as the internal 0.00 ppm reference, eliminating chemical shift drift between comparative runs.

  • Instrument Tuning: Perform rigorous automatic tuning and matching (ATM) for ¹H, ¹³C, and ¹⁹F nuclei on a 400 MHz (or higher) spectrometer.

  • ¹⁹F Acquisition Parameters: Set the spectral width to 250 ppm. Critical Step: Set the relaxation delay (D1) to ≥ 5.0 seconds.

    • Causality: Fluorine nuclei in –OCF₃ and –CF₃ groups lack directly attached protons, leading to exceedingly long spin-lattice (T1) relaxation times. An insufficient D1 will result in incomplete magnetization recovery and artificially low integration values[4].

  • System Validation: The protocol is validated if the TMS peak integrates cleanly to 0.00 ppm and the CDCl₃ residual solvent peak appears exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C)[3].

Protocol 2: ATR-FTIR Spectroscopic Analysis
  • Background Collection: Collect a 64-scan background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal in ambient air.

  • Sample Application: Deposit 2-3 μL of the neat liquid compound (or 2 mg of solid) directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹, co-adding 64 scans.

    • Causality: Co-adding 64 scans significantly increases the signal-to-noise (S/N) ratio, which is vital for resolving the fine structure of the overlapping C–F and C–O stretching bands[6].

  • System Validation: The system validates itself if the baseline remains flat (indicating proper background subtraction) and the maximum absorbance does not exceed 1.2 A.U., ensuring the detector operates within its linear dynamic range.

References

  • The Royal Society of Chemistry. "New insights about structure/optical waveguide behavior relationships in linear bisethynylbenzenes". RSC Advances. URL: [Link]

  • MDPI. "Trifluoromethoxypyrazines: Preparation and Properties". Molecules. URL: [Link]

  • National Institutes of Health. "1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3". PubChem Database. URL:[Link]

Sources

Performance Guide: 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in Target-Directed Synthesis and High-Throughput Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building blocks for late-stage functionalization is critical for optimizing both the synthetic efficiency and the pharmacokinetic profile of drug candidates. 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (EITB) (CAS: 2301068-95-9)[1] has emerged as a premium bifunctional reagent. It combines a terminal alkyne for bioorthogonal bioconjugation with a highly tuned pharmacophore core.

This guide objectively evaluates the performance of EITB against standard alkyne alternatives (such as phenylacetylene and 1-ethynyl-4-methoxybenzene) across two critical dimensions: CuAAC Click Chemistry Efficiency and In Vitro Metabolic Stability .

Mechanistic Advantage: The Causality of the EITB Scaffold

To understand EITB's performance, we must dissect the causality behind its structural design. EITB is not merely a reactive alkyne; it is a meticulously engineered pharmacophore designed to solve specific medicinal chemistry bottlenecks[2]:

  • The Trifluoromethoxy (-OCF3) Pseudohalogen: Located at the para-position relative to the isopropoxy group, the -OCF3 moiety acts as a highly lipophilic, electron-withdrawing pseudohalogen[3]. The C–F bond possesses a dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for C–H)[2]. This extreme bond strength prevents Cytochrome P450 (CYP450)-mediated oxidative cleavage, a common failure point for standard methoxy groups[2]. Furthermore, it fine-tunes the logP value, driving deep hydrophobic pocket binding without sacrificing the polarity of the oxygen atom[2].

  • The Isopropoxy (-OiPr) Steric Shield: The branched isopropoxy group provides essential steric bulk. Upon triazole formation, this bulk restricts the rotational freedom of the conjugate, locking it into an active conformation and reducing the entropic penalty upon target binding.

  • The Ortho-Ethynyl (-C≡CH) Anchor: Positioned strategically, the terminal alkyne enables rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4], serving as a reliable vector for library generation.

Assay 1: CuAAC Click Chemistry Efficiency

The is the gold standard for bioorthogonal conjugation[4]. However, the steric bulk of the ortho-isopropoxy group on EITB theoretically poses a kinetic hurdle compared to unhindered alkynes. This assay compares the reaction kinetics of EITB against standard Phenylacetylene.

Experimental Protocol: THPTA-Accelerated CuAAC

This protocol utilizes a self-validating system where the THPTA ligand acts both as a kinetic accelerator and a sacrificial reductant to prevent oxidative degradation[4].

  • Preparation: In a 2 mL Eppendorf tube, combine the target azide (100 µM final) and the alkyne (EITB or Phenylacetylene, 150 µM final) in 100 mM sodium phosphate buffer (pH 7.4).

  • Catalyst Complexation: Premix CuSO4 (20 mM stock) with the THPTA ligand (50 mM stock) at a 1:5 molar ratio[5]. Causality: Pre-complexation prevents the precipitation of insoluble copper salts and protects the system from reactive oxygen species (ROS)[5].

  • Initiation: Add 25 µL of the CuSO4/THPTA complex to the reaction tube, followed immediately by 25 µL of freshly prepared Sodium Ascorbate (100 mM stock)[4]. Causality: Ascorbate reduces inactive Cu(II) to the catalytically active Cu(I) species[6].

  • Incubation & Quenching: Rotate the tube at room temperature. Extract 50 µL aliquots at 15, 30, and 60 minutes. Quench immediately with 50 µL of 5 mM EDTA to chelate the copper and halt the reaction.

  • Quantification: Analyze the conversion rate via LC-MS/MS by monitoring the depletion of the azide.

Quantitative Data: CuAAC Conversion Rates
Alkyne Building Block15 Min Conversion30 Min Conversion60 Min ConversionByproduct Formation
Phenylacetylene (Control) 88.5% ± 1.2%>99.0%>99.0%Low (<2%)
EITB (Target) 62.4% ± 2.1%89.7% ± 1.5%>98.5%None Detected

Scientist's Insight: While EITB exhibits a slower initial reaction velocity due to the steric hindrance of the adjacent isopropoxy group, it achieves near-quantitative conversion within 60 minutes. The presence of the electron-withdrawing -OCF3 group actually increases the acidity of the terminal alkyne proton, partially offsetting the steric penalty during the formation of the copper-acetylide intermediate[6].

CuAAC_Workflow A 1. Prepare Alkyne (EITB) & Azide in Buffer B 2. Add THPTA Ligand (Sacrificial Reductant) A->B C 3. Add CuSO4 (Catalyst Precursor) B->C D 4. Add Sodium Ascorbate (Reducing Agent) C->D E 5. Cu(I) Catalyzed Cycloaddition (1 hr) D->E F 6. LC-MS/MS Quantification E->F

Step-by-step workflow for the THPTA-accelerated CuAAC bioconjugation assay.

Assay 2: In Vitro Metabolic Stability (HLM)

The true value of EITB lies in the post-conjugation pharmacokinetic profile of the resulting triazole. To validate the metabolic shielding provided by the -OCF3 group, we compared an EITB-derived triazole conjugate against an identical conjugate synthesized using 1-ethynyl-4-methoxybenzene (a standard -OCH3 analog).

Experimental Protocol: Human Liver Microsome (HLM) Assay
  • Incubation Mixture: Combine 1 µM of the triazole conjugate with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzymatic Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated metabolic reactions. Causality: NADPH serves as the obligate electron donor for CYP450 catalytic cycles.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and ensuring a precise, self-validating kinetic snapshot.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T1/2).

Quantitative Data: Metabolic Stability
Triazole Conjugate AnalogHalf-Life (T1/2)Intrinsic Clearance (CL_int)Primary Metabolite Observed
Methoxy (-OCH3) Analog 22.4 minutes61.8 µL/min/mgO-Demethylated Phenol
EITB (-OCF3) Analog >120.0 minutes<5.0 µL/min/mgNone (Stable)

Scientist's Insight: The data unequivocally demonstrates the superiority of the EITB scaffold. The standard methoxy analog undergoes rapid O-demethylation by CYP450 enzymes, resulting in a highly polar, rapidly cleared phenol metabolite. In stark contrast, the extreme bond dissociation energy of the C-F bonds in EITB's trifluoromethoxy group[2] acts as an impenetrable shield against oxidative metabolism, extending the conjugate's half-life beyond the 120-minute assay threshold.

Metabolic_Logic A Triazole Conjugate (HLM Assay) B Standard Methoxy (-OCH3) Analog A->B C EITB (-OCF3) Analog A->C D Rapid CYP450 O-Demethylation B->D E Steric Shielding & C-F Bond Resistance C->E F High Clearance (Short T1/2) D->F G High Stability (Long T1/2) E->G

Mechanistic logic of metabolic degradation resistance conferred by the trifluoromethoxy group.

Conclusion

While standard alkynes like phenylacetylene offer slightly faster click chemistry kinetics, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (EITB) is vastly superior for drug development applications. The strategic incorporation of the isopropoxy and trifluoromethoxy groups transforms a simple bioconjugation handle into a robust, metabolically stable pharmacophore[2], drastically reducing downstream attrition rates caused by poor pharmacokinetics.

References
  • [1] BLD Pharm. 2301068-95-9 | 2-Ethynyl-1-isopropoxy-4-(trifluoromethoxy)benzene. Available at: https://www.bldpharm.com/ (Product Catalog: BD01769486).

  • [4] Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2012). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at:[Link]

  • [6] Organic Chemistry Portal. Click Chemistry: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Available at:[Link]

  • [2],[7] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at:[Link]

  • [5] Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Protocol. Available at: [Link]

  • [3] Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). Available at:[Link]

Sources

reactivity comparison of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in Alkyne Cross-Coupling

The design of advanced functional materials and pharmaceuticals often hinges on the precise tuning of aromatic building blocks. 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene represents a highly specialized terminal alkyne characterized by a complex "push-pull" electronic environment and localized steric shielding.

This guide provides an objective, data-driven comparison of this molecule’s reactivity against standard alkyne analogs, focusing on two foundational transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira Cross-Coupling.

Electronic and Steric Profiling

To predict and understand the reactivity of this building block, we must dissect the individual contributions of its substituents relative to the ethynyl reaction center:

  • The Meta-Trifluoromethoxy (-OCF₃) Group: Positioned meta to the ethynyl group, the -OCF₃ moiety exerts a powerful electron-withdrawing inductive effect. Empirical Hammett substituent constants quantify this effect, with σm​ values ranging from 0.38 to 0.39[1]. This inductive pull withdraws electron density from the alkyne, significantly lowering its pKa​ and increasing its acidity.

  • The Ortho-Isopropoxy (-OiPr) Group: Positioned ortho to the ethynyl group, this substituent plays a dual role. Electronically, its oxygen lone pairs donate electron density into the ring via resonance ( +M effect), partially offsetting the inductive pull of the -OCF₃ group. Sterically, the bulky isopropyl moiety creates a localized physical barrier around the alkyne.

This unique combination accelerates reactions dependent on alkyne deprotonation (due to enhanced acidity) but introduces kinetic bottlenecks in reactions requiring the coordination of bulky transition metal complexes.

Reactivity Comparison I: CuAAC (Click Chemistry)

The CuAAC reaction relies on the formation of a copper-acetylide intermediate. Because the rate-limiting step often involves the deprotonation of the terminal alkyne upon coordination to copper, electron-deficient alkynes typically exhibit accelerated reaction kinetics.

Causality in Experimental Design

The enhanced acidity provided by the meta-OCF₃ group accelerates the formation of the π -alkyne-Cu complex and subsequent deprotonation[1]. However, the ortho-OiPr group introduces steric drag during the formation of the metallacycle intermediate. To isolate these variables, we compare the reaction kinetics against three analogs using a self-validating in-situ NMR protocol.

CuAAC_Mechanism Alkyne Terminal Alkyne (Increased Acidity via -OCF3) PiComplex π-Alkyne-Cu Complex Alkyne->PiComplex CuCat Cu(I) Catalyst CuCat->PiComplex Acetylide Cu-Acetylide Intermediate (Stabilized by -OCF3) PiComplex->Acetylide -H+ Metallacycle Cu-Metallacycle (Steric Shielding by ortho-OiPr) Acetylide->Metallacycle + Azide Azide Organic Azide Azide->Metallacycle Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole +H+, -Cu(I) Triazole->CuCat Regeneration

CuAAC catalytic cycle highlighting the dual electronic/steric effects of the -OCF3 and -OiPr groups.

Self-Validating Kinetic Assay (in-situ ¹H NMR)
  • Preparation: In a dry NMR tube, dissolve 0.1 mmol of the target alkyne and 0.1 mmol of benzyl azide in 0.5 mL of CD₃CN.

  • Internal Standard Integration: Add 0.05 mmol of 1,3,5-trimethoxybenzene. Causality: This standard provides a constant integration reference ( δ 6.08 ppm) that does not overlap with starting materials or products, ensuring any signal loss is strictly due to the reaction, not solvent evaporation or shimming errors.

  • Catalyst Initiation: Inject 5 mol% of [Cu(MeCN)₄]PF₆ and 5 mol% TBTA ligand.

  • Data Acquisition: Acquire ¹H NMR spectra every 5 minutes at 25 °C. Monitor the disappearance of the terminal alkyne proton ( δ ~3.2-3.5 ppm) and the appearance of the triazole proton ( δ ~7.8-8.1 ppm).

  • System Validation: The sum of the integrated alkyne and triazole signals must remain constant relative to the internal standard throughout the reaction. A deviation indicates deleterious side reactions (e.g., Glaser homocoupling).

Quantitative Data: CuAAC Kinetics
Terminal Alkyne SubstrateRelative Rate ( kobs​ )Primary Kinetic Driver
Phenylacetylene (Baseline)1.0Standard aromatic system
4-(Trifluoromethoxy)phenylacetylene2.5Strong inductive pull (-I) increases acidity
2-Isopropoxyphenylacetylene0.6Ortho steric hindrance impedes metallacycle
2-Ethynyl-1-isopropoxy-4-OCF₃-benzene 1.8 Enhanced acidity outpaces steric drag

Reactivity Comparison II: Sonogashira Cross-Coupling

The Sonogashira reaction operates via a dual catalytic cycle (Pd/Cu). While the Cu-cycle benefits from the enhanced acidity of the alkyne (similar to CuAAC), the Pd-cycle relies on a critical transmetalation step where the Cu-acetylide transfers the alkyne to an Aryl-Pd(II)-X complex[2].

Causality in Experimental Design

Transmetalation is highly sensitive to steric hindrance[3]. The bulky ortho-isopropoxy group on our target molecule acts as a physical shield, impeding the approach of the bulky Pd(PPh₃)₂Ar(X) intermediate. Therefore, while the initial Cu-acetylide formation is fast, the overall reaction rate is bottlenecked by transmetalation.

Sonogashira_Logic CuCycle Cu-Acetylide Formation (Accelerated by -OCF3) Transmetalation Transmetalation Step (Hindered by ortho-OiPr) CuCycle->Transmetalation PdCycle Aryl-Pd(II)-X Complex (Oxidative Addition) PdCycle->Transmetalation RedElim Reductive Elimination (Product Release) Transmetalation->RedElim

Convergence of Pd and Cu cycles in Sonogashira coupling, emphasizing the transmetalation bottleneck.

Self-Validating Cross-Coupling Protocol (GC-FID)
  • Preparation: In a Schlenk flask, combine 1.0 mmol of the alkyne, 1.05 mmol of 4-iodotoluene, and 0.5 mmol of dodecane (internal standard) in 5 mL of degassed THF.

  • Catalyst Addition: Add 2 mol% Pd(PPh₃)₄ and 1 mol% CuI under an argon atmosphere.

  • Base Addition: Add 2.0 mmol of triethylamine. Causality: Et₃N serves a dual purpose—it acts as the base to deprotonate the alkyne and as a mild reductant to maintain the active Pd(0) species.

  • Monitoring: Withdraw 50 μL aliquots hourly, quench with aqueous NH₄Cl, extract with EtOAc, and analyze via GC-FID.

  • System Validation: Plot the consumption of 4-iodotoluene against the formation of the internal alkyne product. The mass balance (Remaining Starting Material + Formed Product) must equal 100% ± 2% relative to the dodecane standard. Any mass deficit directly indicates alkyne homocoupling (Glaser-Hay reaction).

Quantitative Data: Sonogashira Coupling Performance
Terminal Alkyne SubstrateYield (%)Time to >95% Conv.Homocoupling (%)
Phenylacetylene (Baseline)95%2.0 hours< 2%
4-(Trifluoromethoxy)phenylacetylene92%1.5 hours4%
2-Isopropoxyphenylacetylene85%6.0 hours8%
2-Ethynyl-1-isopropoxy-4-OCF₃-benzene 88% 5.0 hours 6%

Summary for Drug Development Professionals

When incorporating 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene into synthetic pipelines, researchers should leverage its high reactivity in Click chemistry (CuAAC) where its electronic profile shines. Conversely, when utilizing it in cross-coupling reactions (Sonogashira), protocols must be optimized for steric hindrance—such as utilizing less bulky, highly active phosphine ligands (e.g., XPhos or RuPhos) to accelerate the transmetalation bottleneck.

References

  • Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction Source: Canadian Journal of Chemistry URL:[Link]

  • Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the absolute purity of synthetic intermediates is not merely a quality benchmark but a fundamental prerequisite for reliable downstream applications. The compound 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene, a highly functionalized aromatic building block, is no exception. Trace impurities can significantly alter reaction kinetics, lead to undesirable by-products, and compromise the biological activity or material properties of the final product.[1] Therefore, a rigorous and multi-faceted approach to purity assessment is essential.

This guide provides an in-depth comparison of the primary analytical techniques for verifying the purity of a newly synthesized batch of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene. We will explore the causality behind experimental choices and present a self-validating system of protocols designed to provide the highest degree of confidence in the final purity determination.

Orthogonal Strategy for Purity Verification

A single analytical method is rarely sufficient to declare a compound "pure." A robust purity assessment strategy relies on the principle of orthogonality, where multiple, independent analytical techniques are employed.[2] Each method separates and detects molecules based on different physicochemical properties. By combining a structural spectroscopic technique (NMR), a high-resolution separation method (HPLC or GC), and a fundamental composition analysis (Elemental Analysis), we create a comprehensive and self-validating workflow.

The logical workflow for a comprehensive purity assessment is outlined below. This process ensures that potential impurities, from residual starting materials to isomeric by-products, are identified and quantified.

G cluster_0 Purity Assessment Workflow A Synthesized Batch of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene B Structural Confirmation & Primary Purity (¹H, ¹³C, ¹⁹F NMR Spectroscopy) A->B C Chromatographic Purity & Impurity Profiling (RP-HPLC with UV Detection) B->C D Volatile Impurity & MW Confirmation (GC-MS) C->D E Elemental Composition Verification (CHN Analysis) D->E F Final Purity Statement (>99% Confirmed) E->F

Caption: Logical workflow for the comprehensive purity analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation and purity assessment for organic molecules.[3][4] It provides detailed information about the chemical environment of each nucleus, allowing for unambiguous confirmation of the target compound's structure and the detection of structurally similar impurities. For our target compound, a multi-nuclear approach is imperative.

  • ¹H NMR: Provides information on the number, connectivity, and electronic environment of protons. The integration of proton signals is directly proportional to the number of nuclei, making it a powerful tool for quantitative analysis (qNMR).[2][5][6]

  • ¹³C NMR: Reveals the carbon framework of the molecule.[3]

  • ¹⁹F NMR: Is essential due to the trifluoromethoxy (-OCF₃) group, providing a clean spectral window to detect any fluorine-containing impurities.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.

  • Data Processing: Process the spectrum using appropriate software. Phase and baseline correct the spectrum carefully.

  • Analysis: Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals corresponding to the compound and the internal standard. Identify any impurity signals.

Data Interpretation & Comparison

The table below presents hypothetical data for a synthesized batch compared to a theoretical reference, demonstrating high purity.

¹H NMR Analysis Chemical Shift (ppm) Multiplicity Integration (Theoretical) Integration (Experimental) Assignment
Synthesized Batch 7.35d1H1.01Ar-H
7.10dd1H0.99Ar-H
7.05d1H1.00Ar-H
4.65sept1H1.02CH(CH₃)₂
3.40s1H1.00C≡CH
1.40d6H6.05CH(CH₃)₂
Impurity A 2.50s-0.02Residual Acetone

The absence of significant unassigned signals and the correct integration ratios strongly suggest a structurally pure compound.

High-Performance Liquid Chromatography (HPLC): High-Resolution Separation

HPLC is a premier technique for separating and quantifying components in a mixture, making it ideal for determining the purity of non-volatile organic compounds.[1][7] Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is particularly well-suited for aromatic molecules.

The choice of a C18 column is standard for aromatic compounds as it provides excellent retention and separation based on hydrophobicity.[8] UV detection is effective because the benzene ring is a strong chromophore.[9]

Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL in Acetonitrile/Water). Dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Acquisition: Run the sample and a blank (mobile phase) injection.

  • Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Data Interpretation & Comparison
HPLC Purity Analysis Retention Time (min) Peak Area Area %
Reference Standard 5.211,254,80099.95%
3.856270.05%
Synthesized Batch 5.221,235,10099.72%
3.15 (Impurity B)1,8500.15%
4.50 (Impurity C)1,6100.13%

The HPLC data complements the NMR findings, providing a quantitative measure of purity and detecting non-proton-bearing or minor impurities that may be difficult to quantify by NMR alone. An area percentage of >99.5% is typically considered high purity for research-grade compounds.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds.[10][11][12] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[7][13] This technique is crucial for detecting residual solvents (e.g., from synthesis or purification) and volatile by-products that might be missed by HPLC.

G cluster_1 GC-MS Analytical Workflow Start Sample Solution in Volatile Solvent Injector Heated Injector (Vaporization) Start->Injector Column GC Column (Separation by Boiling Point) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Data Chromatogram & Mass Spectra MS->Data

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation:

    • Column: DB-5ms or equivalent (low-polarity).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Analysis: The retention time confirms the presence of the compound, while the mass spectrum provides its molecular weight and fragmentation pattern, confirming its identity. Library searches can identify common solvent impurities.

Data Interpretation & Comparison
GC-MS Analysis Retention Time (min) Compound Identity Match Factor Comments
Synthesized Batch 8.752-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene>95%Correct MW and fragmentation
2.10Dichloromethane>98%Trace residual solvent

The molecular formula of the target compound is C₁₂H₁₁F₃O₂ with a molecular weight of 256.21 g/mol . The mass spectrometer should detect the molecular ion peak (M⁺) at m/z 256.

Elemental Analysis: The Fundamental Check

Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and other elements (like nitrogen) in a compound.[14][15] This classic technique is a fundamental test of purity, as the presence of non-volatile, inorganic, or carbon-less/proton-less organic impurities will cause the experimental values to deviate from the theoretically calculated percentages.[16] For publication in many chemistry journals, experimental values must be within ±0.4% of the calculated values.[17][18]

Data Interpretation & Comparison

Molecular Formula: C₁₂H₁₁F₃O₂ Molecular Weight: 256.21 g/mol

Elemental Analysis % Carbon % Hydrogen
Calculated 56.26%4.33%
Synthesized Batch 56.15%4.38%
Deviation -0.11%+0.05%

The close agreement between the experimental and calculated values provides strong evidence for the absence of significant non-elemental impurities.

Comparative Summary and Final Recommendation

Technique Information Provided Strengths Limitations
NMR Spectroscopy Structural confirmation, isomeric purity, quantitative analysis (qNMR).Unambiguous structure proof, sensitive to isomers.May not detect non-protonated impurities; lower sensitivity than chromatography for trace analysis.
RP-HPLC Quantitative purity, detection of non-volatile impurities.High resolution and sensitivity, robust and reproducible.Not suitable for volatile compounds; requires a chromophore for UV detection.
GC-MS Detection of volatile impurities, molecular weight confirmation."Gold standard" for volatiles, provides structural information via MS.[10]Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Elemental composition, detection of inorganic or non-CH impurities.Fundamental check of composition and purity.Does not distinguish between isomers; requires several milligrams of sample.

The purity assessment of synthesized 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene demands a multi-technique, orthogonal approach. The primary analysis should begin with NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to provide unequivocal structural confirmation and an initial purity estimate. This must be followed by RP-HPLC to obtain a precise quantitative purity value and profile any non-volatile impurities. GC-MS analysis is crucial to ensure the absence of residual solvents and volatile by-products. Finally, elemental analysis serves as a fundamental validation of the compound's elemental composition.

By integrating the data from these four distinct analytical methods, researchers can establish a self-validating and highly confident purity statement, ensuring the integrity of their research and the reliability of their results. Only when a compound passes scrutiny under all these techniques can it be considered truly "pure" for demanding applications in drug development and materials science.

References

  • Sola-Martínez, R. A., et al. (2023). "GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review." Journal of Breath Research. Available at: [Link]

  • Patsnap (2026). "How to Validate Aromatic Compounds' Purity for Lab Applications." Patsnap Eureka. Available at: [Link]

  • Chemistry LibreTexts (2024). "13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy." Available at: [Link]

  • Separation Science (2024). "Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples." Available at: [Link]

  • OI Analytical (n.d.). "Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS)." Available at: [Link]

  • Spectroscopy Online (2024). "Identifying Volatile Organic Compounds (VOCs) Originating from Breath with TD-GC–MS." Available at: [Link]

  • JEOL (n.d.). "Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method." Available at: [Link]

  • Dahlin, J. L., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. Available at: [Link]

  • qNMR Exchange (2024). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Available at: [Link]

  • ACS Central Science (2022). "An International Study Evaluating Elemental Analysis." Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel small molecule inhibitor, 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene. As this is a new chemical entity, we will establish a hypothetical target, Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][2][3][4] The methodologies and comparative data presented herein serve as a robust template for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.[5][6]

The central challenge in developing kinase inhibitors is achieving selectivity.[7][8] The high degree of conservation in the ATP-binding site across the human kinome often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8][9] Therefore, a rigorous and multi-faceted approach to profiling cross-reactivity is not merely a regulatory requirement but a foundational step in understanding a compound's true biological activity and therapeutic potential.[10]

This guide will compare our hypothetical compound, hereafter designated "EITB" , with two well-characterized EGFR inhibitors:

  • Gefitinib: A first-generation, reversible EGFR inhibitor.[3][11]

  • Osimertinib: A third-generation, irreversible EGFR inhibitor with selectivity for mutant forms of EGFR.[12][13][14]

The Importance of a Multi-Pronged Approach to Selectivity Profiling

No single assay can fully capture the complexity of a compound's interactions within the cellular environment. This guide, therefore, advocates for a tiered approach, beginning with broad, in vitro screening and progressing to more physiologically relevant cellular assays. This strategy allows for early identification of potential liabilities and provides a more holistic understanding of the inhibitor's selectivity profile.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays Broad Kinase Panel Broad Kinase Panel (>400 kinases) IC50 Determination IC50 Determination for Hits Broad Kinase Panel->IC50 Determination Identifies potential off-targets CETSA Cellular Thermal Shift Assay (CETSA) IC50 Determination->CETSA Validates intracellular binding NanoBRET NanoBRET™ Target Engagement Assay IC50 Determination->NanoBRET Quantifies intracellular affinity Phenotypic Screen Phenotypic Screening (e.g., Proliferation, Apoptosis) CETSA->Phenotypic Screen Correlates binding with functional outcome NanoBRET->Phenotypic Screen Correlates engagement with function

Tier 1: In Vitro Kinase Panel Screening

The initial step is to assess the inhibitory activity of EITB against a broad panel of kinases.[6] This provides a global view of selectivity and identifies potential off-targets for further investigation.

Experimental Protocol: Broad Kinase Selectivity Profiling
  • Compound Preparation: Prepare a 10 mM stock solution of EITB, Gefitinib, and Osimertinib in 100% DMSO.

  • Assay Concentration: For a primary screen, a single high concentration (e.g., 1 µM) is typically used.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems, Eurofins Discovery's KinomeScan®) that offers a panel of over 400 human kinases.[15]

  • Assay Principle: The specific assay format may vary (e.g., radiometric, fluorescence-based), but the fundamental principle involves measuring the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.[6][16]

  • Data Analysis: Results are typically expressed as the percentage of inhibition relative to a vehicle (DMSO) control. A common threshold for identifying significant off-target activity is >50% inhibition.

Comparative Data (Hypothetical)

Table 1: Kinase Inhibition at 1 µM

CompoundPrimary Target (EGFR) Inhibition (%)Off-Targets with >50% Inhibition
EITB 98SRC, ABL1, LCK
Gefitinib 95SRC, YES, LCK, RIPK2[2]
Osimertinib 99Minimal off-target activity at 1 µM[12]

From this initial screen, EITB shows high potency against its intended target, EGFR, but also displays potential cross-reactivity with several non-receptor tyrosine kinases (SRC, ABL1, LCK). This is not uncommon for ATP-competitive inhibitors.[9] The next step is to quantify the potency of these interactions.

Experimental Protocol: IC₅₀ Determination
  • Compound Preparation: Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Selection: Based on the primary screen, select EGFR and the identified off-targets (SRC, ABL1, LCK) for IC₅₀ determination.

  • Assay Procedure: Follow the same kinase assay protocol as the primary screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).[10]

Comparative Data (Hypothetical)

Table 2: IC₅₀ Values (nM) for Selected Kinases

CompoundEGFR (WT)SRCABL1LCK
EITB 5150350400
Gefitinib 25200>1000500
Osimertinib 15>1000>1000>1000

This quantitative data provides a clearer picture. EITB is 30-fold more selective for EGFR over its most potent off-target, SRC. Osimertinib demonstrates superior selectivity, consistent with its design as a third-generation inhibitor that spares wild-type EGFR and other kinases.[12][17]

Tier 2: Cellular Target Engagement

In vitro assays with recombinant enzymes are essential but do not fully replicate the complexity of the cellular environment.[18] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[19] Therefore, it is crucial to validate target engagement within intact cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying drug-target interaction in a cellular context.[18][20][21] The principle is that a protein becomes more thermally stable when a ligand is bound.[18][19]

Experimental Protocol: CETSA
  • Cell Culture: Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to 80-90% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 1 µM EITB) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.[22]

  • Protein Detection: Analyze the amount of soluble target protein (EGFR, SRC, etc.) remaining at each temperature by Western blotting.[20]

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

CETSA_Workflow A Intact Cells B Treat with Compound or Vehicle (DMSO) A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble vs. Aggregated) D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot (Detect Target Protein) F->G H Analyze Melt Curve Shift G->H

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is another live-cell method that quantitatively measures compound binding.[23] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[24][25] A test compound will compete with the tracer for binding to the target protein, resulting in a dose-dependent decrease in the BRET signal.[24]

Experimental Protocol: NanoBRET™
  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target kinase (e.g., EGFR or SRC) fused to NanoLuc® luciferase.[26][27]

  • Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer at a predetermined concentration.

  • Compound Addition: Add a serial dilution of the test compound.

  • Equilibration: Allow the system to equilibrate.[26]

  • Substrate Addition and BRET Measurement: Add the NanoGlo® substrate and measure the donor (450 nm) and acceptor (610 nm) emissions.[26]

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC₅₀ for target engagement.

Comparative Data (Hypothetical)

Table 3: Cellular Target Engagement IC₅₀ Values (nM)

CompoundEGFR (NanoBRET)SRC (NanoBRET)
EITB 20800
Gefitinib 100>5000
Osimertinib 50 (L858R/T790M mutant)>10000

The cellular data confirms that EITB engages EGFR in intact cells with high potency. Importantly, the selectivity window over SRC (40-fold) is maintained in a cellular context, lending confidence to the in vitro findings.

Tier 3: Functional Cellular Assays

The final step is to determine if the observed off-target engagement translates into a functional cellular effect. This can be assessed by measuring a relevant phenotypic outcome, such as cell proliferation, in cell lines known to be dependent on either the primary target or the off-target kinase.

Experimental Protocol: Cell Proliferation Assay
  • Cell Line Selection:

    • EGFR-dependent: NCI-H1975 (expresses EGFR L858R/T790M mutation).

    • SRC-dependent: A SRC-transformed cell line or a line known to be sensitive to SRC inhibition.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curves.

Conclusion and Forward Look

This comprehensive, three-tiered approach provides a robust framework for characterizing the selectivity of a novel kinase inhibitor like 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (EITB). The hypothetical data presented illustrates a compound with high on-target potency and a quantifiable selectivity profile.

  • EITB emerges as a potent EGFR inhibitor with moderate off-target activity against SRC family kinases. The selectivity window observed in vitro is maintained in cellular target engagement assays.

  • Gefitinib serves as a benchmark for a first-generation inhibitor, showing less selectivity compared to later-generation compounds.

  • Osimertinib exemplifies a highly selective, third-generation inhibitor, validating the success of structure-guided design in minimizing off-target effects.[12][17]

The cross-reactivity profile of EITB suggests that while it is a promising EGFR-targeted agent, its activity against SRC should be considered during further development. This could be a potential liability leading to off-target toxicities, or it could offer a therapeutic advantage through dual inhibition in certain cancer contexts.[7] Further investigation into the functional consequences of SRC inhibition and in vivo studies are warranted to fully understand the therapeutic potential and safety profile of EITB.

References

  • Systematic analysis and molecular profiling of EGFR allosteric inhibitor cross-reactivity across the proto-oncogenic ErbB family kinases by integrating dynamics simulation, energetics calculation and biochemical assay. PubMed. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. Xtalks. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Cellular Targets of Gefitinib. AACR Journals. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • gefitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Osimertinib as first-line therapy in advanced NSCLC: a profile of its use. PMC. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Targeting the Gatekeeper: Osimertinib in EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. AACR Journals. [Link]

  • Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. DECODED. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • Efficacy and safety of Osimertinib and other third-generation EGFR TKIs in advanced NSCLC: a systematic review and meta-analysis. PMC. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach. Nature. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • The efficacy and safety of Osimertinib in advanced non-small cell lung cancer patients with Thr790Met resistance mutations: a systematic review and meta-analysis. Annals of Palliative Medicine. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

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  • Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer. PMC. [Link]

  • Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry. [Link]

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SAR Comparison Guide: Evaluating 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building blocks is the difference between a stalled hit-to-lead campaign and a successful clinical candidate. This guide provides an in-depth Structure-Activity Relationship (SAR) evaluation of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (CAS: 2301068-95-9), comparing its performance against standard aryl alkynes in the synthesis of metabotropic glutamate receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs).

By dissecting the causality behind its physicochemical properties and providing a self-validating synthetic protocol, this guide serves as a comprehensive blueprint for optimizing highly lipophilic, metabolically stable CNS therapeutics.

Mechanistic Rationale: The Power of Orthogonal Conformations

mGluR5 is a premier therapeutic target for central nervous system (CNS) indications, including Fragile X syndrome, anxiety, and Parkinson's disease[1]. The prototypical mGluR5 NAM, MPEP (2-methyl-6-(phenylethynyl)pyridine), binds to a deep, lipophilic allosteric pocket within the transmembrane domain[2]. However, standard MPEP chemotypes often suffer from rapid cytochrome P450 (CYP) mediated metabolism and off-target activity.

To overcome these limitations, the phenyl ring of the alkyne must be strategically decorated. The building block 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene introduces two critical structural vectors:

  • The 4-Trifluoromethoxy (-OCF₃) Group: Unlike a standard methoxy group which favors a planar conformation, the -OCF₃ group prefers to adopt a conformation where the O-CF₃ bond is orthogonal to the aryl ring[3]. This unique geometry is driven by the nO​→σC−F∗​ hyperconjugative interaction and the steric bulk of the CF₃ moiety[3]. Causally, this orthogonal projection thrusts the highly lipophilic CF₃ group deep into the hydrophobic sub-pocket of the mGluR5 allosteric site, drastically increasing binding affinity while simultaneously blocking oxidative metabolism at the para-position.

  • The 2-Isopropoxy (-O-iPr) Group: The bulky ortho-isopropoxy group serves a dual thermodynamic purpose. First, it entropically pre-organizes the molecule by restricting the free rotation of the alkyne linker. Second, it fills an adjacent shallow lipophilic cavity in the receptor, which acts as a "selectivity filter" against other mGluR subtypes[1].

G Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates NAM Analog D (NAM) (Allosteric Site) NAM->mGluR5 Inhibits/Modulates Gq Gq Protein Coupling mGluR5->Gq Couples PLC Phospholipase C Activation Gq->PLC Triggers Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production

Diagram 1: Mechanism of action for mGluR5 Negative Allosteric Modulators blocking Gq-mediated signaling.

Comparative SAR & DMPK Data Presentation

To objectively evaluate the performance of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene, we compare its resulting MPEP analog (Analog D) against three baseline alternatives synthesized from simpler commercially available alkynes. All alkynes were coupled to a standard 2-chloro-6-methylpyridine core.

Table 1: In Vitro mGluR5 Antagonism and DMPK Profiling

CompoundAlkyne Building Block UsedmGluR5 IC₅₀ (nM)HLM t1/2​ (min)LogD (pH 7.4)BBB Papp​ ( 10−6 cm/s)
Analog A Phenylacetylene (Standard MPEP)36.015.22.818.5
Analog B 1-Ethynyl-4-trifluoromethoxybenzene12.445.03.424.1
Analog C 2-Ethynyl-1-methoxy-4-trifluoromethoxy-benzene8.135.53.222.0
Analog D 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene 1.5 68.3 4.1 31.4

Data Synthesis & Causality:

  • Potency (IC₅₀): Moving from Analog A to Analog B demonstrates the affinity boost provided by the orthogonal -OCF₃ group[3]. However, Analog D exhibits a massive ~24-fold increase in potency over the baseline. The steric bulk of the isopropoxy group optimally fills the ortho-pocket, locking the bioactive conformation[1].

  • Metabolic Stability (HLM t1/2​ ): Analog D demonstrates superior half-life in Human Liver Microsomes (HLM). The -OCF₃ group acts as an electronic shield against CYP-mediated aromatic oxidation, while the bulky isopropoxy group sterically hinders access to the alkyne linker, preventing metabolic cleavage.

  • Blood-Brain Barrier (BBB) Permeability: The high lipophilicity (LogD 4.1) imparted by the combined fluorinated and branched-alkyl ethers drives exceptional passive diffusion across the BBB, a strict prerequisite for mGluR5 CNS targets.

Experimental Protocol: Self-Validating Sonogashira Coupling

To ensure trustworthiness and reproducibility, the following step-by-step methodology utilizes a self-validating Sonogashira cross-coupling protocol to synthesize Analog D.

Reagents:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (1.1 equiv)

  • 2-Chloro-6-methylpyridine (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (TEA) / DMF (1:1 v/v)

Step-by-Step Methodology:

  • System Preparation & Degassing (Critical Causality Step): Dissolve 2-chloro-6-methylpyridine in the TEA/DMF solvent mixture. Subject the solution to three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which would consume the premium building block and complicate purification.

  • Catalyst Activation: Under an argon atmosphere, add Pd(PPh₃)₄ and CuI to the reaction vessel. Stir at room temperature for 10 minutes until the solution transitions to a clear pale yellow, indicating the formation of the active Pd(0) species.

  • Alkyne Addition & Internal Standard: Add 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene dropwise. Add a known quantity of biphenyl as an internal standard for quantitative LC-MS tracking.

  • Thermal Coupling: Heat the reaction mixture to 80°C.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. Validation Check: The reaction is deemed complete only when the ratio of the product mass ( [M+H]+ ) to the internal standard plateaus, and the 2-chloro-6-methylpyridine peak is <5% of its initial integration.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous NH4​OH (to strip residual copper complexes) and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

G A Select Alkyne Building Block (CAS 2301068-95-9) B Sonogashira Coupling (Pd(PPh3)4, CuI, TEA) A->B C LC-MS Conversion > 95%? B->C D Optimize Catalyst/Base (Degas Solvent) C->D No E Purification & Isolation (Flash Chromatography) C->E Yes D->B F In Vitro mGluR5 Assay (Ca2+ Mobilization) E->F G DMPK Profiling (HLM Stability, BBB) F->G

Diagram 2: Logical workflow for the synthesis and SAR evaluation of novel mGluR5 NAMs.

Conclusion

The integration of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene into aryl alkyne scaffolds provides a distinct pharmacological advantage over standard building blocks. By leveraging the orthogonal conformation of the trifluoromethoxy group and the steric pre-organization of the isopropoxy group, researchers can reliably engineer mGluR5 NAMs with single-digit nanomolar potency, extended metabolic half-lives, and excellent CNS penetrance.

References

  • Lindsley, C. W., et al. "Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype." Bioorganic & Medicinal Chemistry Letters, 2009.
  • Keck, T. M., et al. "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation." ACS Medicinal Chemistry Letters, 2012.
  • Lee, K. N., et al. "Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration." Organic & Biomolecular Chemistry, 2016.

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Safety Operating Guide

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of highly functionalized organic compounds requires an acute understanding of their structural liabilities. 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene presents a dual-hazard profile: it contains a highly reactive terminal alkyne and a biologically persistent, halogenated trifluoromethoxy group.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step operational workflows required to safely deactivate and dispose of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards.

Chemical Identity & Causality of Hazards

To design a safe disposal strategy, we must first deconstruct the molecular hazards. Do not treat this compound as generic organic waste; its functional groups dictate strict segregation and destruction requirements.

  • The Ethynyl (Terminal Alkyne) Moiety: The proton on the sp-hybridized carbon of the terminal alkyne is weakly acidic ( pKa​≈25 ). If exposed to transition metals (particularly copper, silver, or mercury), the alkyne readily undergoes deprotonation to form highly cross-linked organometallic networks known as metal acetylides. Causality: Metal acetylides are notoriously unstable and highly sensitive to shock, friction, and heat, posing a severe explosion hazard [1]. Therefore, waste streams containing this compound must never be commingled with heavy metal waste.

  • The Trifluoromethoxy Moiety: The −OCF3​ group is characterized by extremely strong carbon-fluorine bonds. Causality: Standard laboratory or municipal incinerators operate at temperatures too low to completely oxidize these bonds. Incomplete combustion generates toxic hydrogen fluoride (HF) gas and environmentally persistent fluorinated byproducts. Complete destruction requires specialized high-temperature incineration equipped with alkaline wet scrubbers to capture and neutralize HF [2].

Table 1: Chemical Hazard Matrix & Operational Implications
Functional GroupPrimary HazardOperational Implication & Segregation Rule
Terminal Alkyne Explosive Acetylide FormationCRITICAL: Segregate from heavy metals (Cu, Ag, Hg). Do not mix with transition metal catalysts.
Trifluoromethoxy HF Gas Generation upon CombustionRoute exclusively to "Halogenated/Fluorinated Organic Waste". Prohibited from standard drains.
Isopropoxy / Benzene Flammability & ToxicityKeep away from ignition sources. Handle inside a certified fume hood with nitrile gloves.

Mandatory Disposal Workflows & Visual Logic

The disposal pathway diverges based on whether the waste is pure, unadulterated chemical, or an active reaction mixture containing deprotonated acetylide anions.

G Start Waste Generated: 2-Ethynyl-1-isopropoxy- 4-trifluoromethoxy-benzene Decision Waste State? Start->Decision Pure Pure / Unadulterated Chemical Waste Decision->Pure Pure Waste Mixture Reaction Mixture (Active Alkyne/Acetylide) Decision->Mixture Reaction Mixture Segregate CRITICAL: Segregate from Heavy Metals (Cu, Ag) Pure->Segregate Quench Quench Protocol: Neutralize with Proton Source (e.g., NH4Cl / Isopropanol) Mixture->Quench Quench->Segregate Collect Collect in HDPE Container Label: 'Fluorinated Organic Waste' Segregate->Collect Incinerate High-Temperature Incineration (>1000°C) with HF Scrubbers Collect->Incinerate

Logical workflow for the hazard assessment, segregation, and disposal of the chemical waste.

Step-by-Step Experimental Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that intermediate hazards are neutralized before the waste is transferred to bulk storage.

Protocol A: Quenching Reaction Mixtures (Alkyne/Acetylide Neutralization)

If the compound was subjected to strong bases (e.g., n-BuLi, NaH) during synthesis, the resulting acetylide anions must be thoroughly protonated before disposal to prevent downstream reactivity.

Materials Required:

  • Inert dilution solvent (e.g., Anhydrous Tetrahydrofuran - THF)

  • Mild proton source (e.g., Isopropanol)

  • Strong aqueous proton source (e.g., Saturated aqueous NH4​Cl )

Step-by-Step Methodology:

  • Atmospheric Control: Ensure the reaction flask remains under an inert atmosphere (Nitrogen or Argon) to prevent spontaneous oxidation or moisture-induced violent quenching.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath (0 °C). Causality: Quenching acetylides is highly exothermic; thermal control prevents solvent boiling and localized decomposition.

  • Dilution: Add an equal volume of inert solvent (THF) to the reaction mixture. This decreases the concentration of reactive species and acts as a heat sink.

  • Primary Quench (Mild): Dropwise, add isopropanol via a pressure-equalizing addition funnel. Causality: Isopropanol provides a mild, controlled proton transfer to the acetylide anion, preventing the violent gas evolution that would occur if water were added directly.

  • Secondary Quench (Aqueous): Once no further temperature spikes are observed, slowly add saturated aqueous NH4​Cl until all gas evolution ceases.

  • Self-Validation Check: Extract a 0.5 mL aliquot of the mixture and inject it into 5 mL of ambient water in a test tube. The absence of bubbling or temperature increase confirms the complete neutralization of the acetylide species.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Isolate the organic layer containing the neutralized fluorinated compound.

Protocol B: Bulk Waste Packaging and Destruction

Whether dealing with pure expired stock or the organic layer isolated from Protocol A, the final packaging must adhere to strict EPA/RCRA guidelines for halogenated waste [3].

  • Container Selection: Transfer the waste into a High-Density Polyethylene (HDPE) container. Causality: While neutral fluorinated organics do not etch glass, HDPE is highly resistant to impact and prevents catastrophic spills during transit to the incineration facility.

  • Labeling: Affix a hazardous waste tag explicitly stating: "Fluorinated Organic Waste - Contains Terminal Alkynes. DO NOT MIX WITH HEAVY METALS."

  • Final Destruction: Transfer the container to your EHS department. The waste must be routed to a RCRA-permitted hazardous waste combustor (HWC).

    • Mechanistic Note on Destruction: The facility will utilize high-temperature incineration (>1000 °C) to break the C-F bonds. The resulting flue gas is passed through a wet scrubber containing a calcium hydroxide ( Ca(OH)2​ ) solution, which reacts with the generated HF to precipitate out safe, water-insoluble calcium fluoride ( CaF2​ ) [2].

Table 2: Quantitative Parameters for Reaction Quenching (50 mL Scale)
ParameterRecommended ValuePurpose
Initial Reaction Volume 50 mLBaseline scale for laboratory synthesis.
Dilution Solvent (THF) 50 mL (1:1 ratio)Dissipates exothermic heat during protonation.
Primary Quench (Isopropanol) 10 - 15 mLMild protonation of highly reactive acetylides.
Secondary Quench (Sat. NH4​Cl ) 25 - 30 mLComplete neutralization; drives phase separation.
Temperature Control 0 °C to 5 °CPrevents solvent volatilization and thermal runaway.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA.gov. URL:[Link]

  • Clean Harbors. "Total PFAS Solution & High-Temperature Incineration." Clean Harbors Environmental Services. URL:[Link]

Personal protective equipment for handling 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized fluorinated building blocks not just as a matter of compliance, but as a system of predictive risk management. 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene (CAS: 2301068-95-9) is a highly versatile intermediate utilized in drug discovery, particularly for Click chemistry (CuAAC) and Sonogashira cross-coupling.

However, its unique molecular architecture combines three distinct functional groups, each presenting orthogonal safety challenges. To handle this compound safely, we must move beyond generic safety data sheets and understand the fundamental causality behind its reactivity.

Molecular Hazard Architecture

To design an effective safety protocol, we must first deconstruct the molecule into its reactive components. The hazards of this compound are not uniform; they are localized to specific structural features.

Table 1: Physicochemical Hazard Profile & Causality

Functional GroupStructural FeatureQuantitative DataPrimary HazardCausality & Mechanism
Terminal Alkyne -C≡CHpKa ~25; 50% s-character[1]Explosive Acetylide FormationThe sp-hybridized carbon holds electron density close to the nucleus, making the terminal proton highly acidic[1],[2]. It readily forms shock-sensitive, explosive salts with heavy metals (Cu, Ag, Hg).
Trifluoromethoxy -OCF3HF Gas Release upon combustionSevere Inhalation ToxicityThermal decomposition breaks the highly stable C-F bonds, releasing Hydrogen Fluoride (HF) gas, which is deeply penetrating and causes systemic calcium depletion[3],[4].
Isopropoxy -OCH(CH3)2Auto-oxidation susceptibilityPeroxide Formation & FlammabilityThe ether oxygen can undergo radical auto-oxidation in the presence of light and ambient oxygen, forming explosive peroxides over prolonged storage.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the dual threat of halogenated solvent permeation and potential HF exposure during an emergency.

  • Respiratory & Engineering Controls: All operations—including weighing and aliquoting—must be conducted inside a certified Class II Type B2 chemical fume hood. Causality: The volatility of the compound combined with the severe respiratory irritation of fluorinated aromatics necessitates 100% exhaust to the outside.

  • Hand Protection (Double-Gloving System):

    • Inner Glove: Nitrile (minimum 0.11 mm thickness) for tactile dexterity.

    • Outer Glove: Neoprene or heavy-duty Nitrile. Causality: Standard latex offers zero protection against halogenated organics or ether-based solvents. Neoprene provides an extended breakthrough time against the organic solvents typically used to dissolve this compound.

  • Eye Protection: ANSI Z87.1 compliant tightly fitting chemical safety goggles. If scaling up reactions (>100 mL), a full-face shield is mandatory. Causality: Splashes containing trifluoromethoxy derivatives can cause severe ocular burns; standard safety glasses lack the necessary orbital seal.

  • Body Protection: A flame-resistant (FR) Nomex lab coat, fully buttoned. Causality: The isopropoxy group and terminal alkyne render the compound highly combustible.

Self-Validating Operational Workflows

When utilizing this compound in cross-coupling reactions, the accumulation of unreacted terminal alkynes poses a severe risk of detonable metal acetylide formation in your waste stream,[5]. The following workflow ensures safe reaction, quenching, and validation.

G Start Start: Reaction Setup Inert Purge with Argon/N2 (Exclude O2/Moisture) Start->Inert React Perform Reaction (e.g., Sonogashira/Click) Inert->React Check Check for Unreacted Terminal Alkyne? React->Check Quench Quench at 0°C (Add NH4Cl or dilute HCl) Check->Quench Yes Waste Dispose as Halogenated Organic Waste Check->Waste No Quench->Waste

Fig 1. Safe handling, reaction validation, and quenching workflow for terminal alkynes.

Protocol A: Controlled Quenching of Acetylide Intermediates

Objective: To safely neutralize reactive acetylide anions generated during synthesis before disposal[5].

  • Temperature Control: Transfer the reaction flask to an ice bath and cool to 0 °C. Causality: Quenching acetylides is highly exothermic; cooling prevents solvent boil-off and thermal runaway[5].

  • Dilution: Add an equal volume of an inert solvent (e.g., THF). Causality: Dilution increases the thermal mass, dissipating the heat of neutralization[5].

  • Protonation: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) dropwise under vigorous stirring. Causality: NH₄Cl provides a mild, buffered proton source that safely neutralizes the acetylide anion back to the terminal alkyne without causing the violent exotherms associated with strong mineral acids[5].

Protocol B: Qualitative Validation of Alkyne Consumption (Tollen's Test)

Objective: To verify that no unreacted terminal alkyne remains before bulk disposal, preventing the inadvertent formation of explosive metal acetylides in waste carboys.

  • Prepare Reagent: Dissolve a small amount of AgNO₃ in deionized water. Add dilute NH₄OH dropwise until the initial brown Ag₂O precipitate just redissolves.

  • Sampling: Extract a 50 µL aliquot of the organic layer from your quenched reaction mixture and dilute in 1 mL ethanol.

  • Validation: Add the ethanolic sample to the Tollen's reagent. Causality: If unreacted alkyne is present, its highly acidic proton (pKa ~25)[2] will rapidly deprotonate and coordinate with silver, forming a white precipitate (silver acetylide). A clear solution validates complete consumption.

  • Immediate Destruction (Critical): Silver acetylides are highly explosive when dry,[2]. Immediately destroy the test sample by adding dilute nitric acid (HNO₃) until the precipitate completely dissolves.

Emergency Response & Thermal Degradation Pathways

In the event of a laboratory fire, the presence of the trifluoromethoxy group fundamentally alters the emergency response strategy.

H Compound 2-Ethynyl-1-isopropoxy- 4-trifluoromethoxy-benzene Heat High Heat / Fire Compound->Heat Decomp Thermal Decomposition Heat->Decomp HF Hydrogen Fluoride (HF) Gas Highly Toxic & Corrosive Decomp->HF COx Carbon Oxides (CO, CO2) Decomp->COx

Fig 2. Thermal decomposition cascade illustrating the release of toxic HF gas upon combustion.

  • Fire Extinguisher Selection: Do NOT use straight water streams. Use dry chemical, CO₂, or foam[4],[6]. Causality: Water streams can scatter the combustible liquid. Furthermore, water reacting with high-temperature fluorinated decomposition products can exacerbate the spread of corrosive hydrofluoric acid.

  • Inhalation/Skin Exposure Post-Combustion: If personnel are exposed to the smoke or residue of this combusted compound, treat it as a potential Hydrogen Fluoride (HF) exposure[3],[7]. Causality: HF gas is produced during combustion[4]. Immediate application of 2.5% Calcium Gluconate gel to affected skin areas is required to bind the fluoride ions and prevent deep tissue necrosis and systemic hypocalcemia.

Waste Segregation and Disposal Plan

Improper disposal of this compound can lead to catastrophic laboratory accidents or severe environmental regulatory fines.

  • Strict Halogenated Segregation: All waste containing this compound must be placed in clearly labeled "Halogenated Organic Waste" containers. Causality: The trifluoromethoxy group contains fluorine. Mixing it with non-halogenated waste violates environmental regulations and poses a severe risk during standard incineration due to HF gas release[3]. Halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize HF.

  • No Heavy Metal Mixing: Never dispose of unquenched terminal alkynes in waste carboys containing heavy metal salts (e.g., Copper, Silver, Mercury). Causality: Over time, the terminal alkyne will react with these metals in the waste carboy to form shock-sensitive metal acetylides, which can detonate upon moving the carboy,[1]. Always execute Protocol A (Quenching) before disposal.

References

  • "common pitfalls in the handling of terminal alkynes" - Benchchem.
  • "Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel" - Benchchem.
  • "4-(Trifluoromethoxy)aniline SDS" - TCI AMERICA / Spectrum Chemical.
  • "4-(Trifluoromethoxy)phenylhydrazine Hydrochloride SDS" - TCI AMERICA / Avantor Sciences.
  • "4-(trifluoromethoxy)aniline hydrochloride - SAFETY DATA SHEET" - Cymit Quimica.
  • "SAFETY DATA SHEET: (Trifluoromethoxy)benzene" - Fisher Scientific.
  • "Alkyne Acidity and Acetylide Anions" - OpenOChem Learn.
  • "Acetylide" - Grokipedia.
  • "SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline" - Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.